9(R)-Pahsa
Description
Structure
2D Structure
Properties
IUPAC Name |
(9R)-9-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-JGCGQSQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCC)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9(R)-PAHSA: A Comprehensive Technical Guide to a Novel Endogenous Lipid with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA), an endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) with significant biological activity. As the predominant stereoisomer of 9-PAHSA, this lipid molecule has emerged as a key player in metabolic regulation and inflammatory signaling. This document consolidates the current understanding of this compound, detailing its discovery, chemical properties, and biological significance, with a particular focus on its anti-inflammatory and insulin-sensitizing effects. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a comprehensive summary of quantitative data from in vitro and in vivo studies. Furthermore, key signaling pathways modulated by this compound, including the GPR120 and NF-κB pathways, are visually represented through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and drug development.
Introduction
This compound is a recently identified bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Structurally, it is formed through the esterification of palmitic acid to the hydroxyl group at the 9th carbon of a stearic acid molecule, with the (R) stereochemistry at the chiral center. The discovery of FAHFAs, and specifically 9-PAHSA, arose from studies on AG4OX mice, which overexpress the glucose transporter GLUT4 in their adipose tissue. These mice, despite being obese, exhibit enhanced insulin sensitivity and glucose tolerance, a phenotype linked to elevated levels of FAHFAs, with this compound being the most abundant isomer in their adipose tissue.
Subsequent research has revealed that this compound is not only a biomarker of insulin sensitivity but also an active signaling molecule with potent anti-diabetic and anti-inflammatory properties. Its levels are found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a potential role in the pathophysiology of type 2 diabetes and related metabolic disorders. This has spurred significant interest in this compound as a potential therapeutic agent for a range of metabolic and inflammatory conditions.
Chemical and Physical Properties
-
Systematic Name: (R)-9-(palmitoyloxy)octadecanoic acid
-
Abbreviation: this compound
-
Molecular Formula: C₃₄H₆₆O₄
-
Molecular Weight: 554.9 g/mol
-
Class: Branched Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA)
-
Structure: An ester linkage between the carboxyl group of palmitic acid (a C16:0 fatty acid) and the hydroxyl group on the 9th carbon of stearic acid (a C18:0 fatty acid). The stereocenter at the 9th carbon is in the (R) configuration.
Biological Significance
The biological activities of this compound are multifaceted, with primary roles in metabolic regulation and the modulation of inflammatory responses.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various preclinical models. It has been shown to attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This effect is partly mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Insulin Sensitization and Glucose Homeostasis
A hallmark of this compound's biological function is its ability to improve insulin sensitivity and glucose tolerance.[2] It enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes glucose uptake in adipocytes and other insulin-sensitive tissues.[2] These effects are, at least in part, mediated by its interaction with G-protein coupled receptor 120 (GPR120), a receptor for fatty acids that plays a crucial role in metabolic regulation.[3]
Adipocyte Browning
Recent studies have indicated that 9-PAHSA can promote the "browning" of white adipose tissue (WAT), a process that increases thermogenesis and energy expenditure.[4] This effect is also linked to the activation of GPR120 and the subsequent inhibition of inflammatory pathways within adipocytes.[4]
Autophagy Regulation
9-PAHSA has been implicated in the regulation of autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. In the context of diabetic cardiomyopathy, 9-PAHSA has been shown to improve cardiac function by promoting autophagic flux.[5]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from various in vitro and in vivo studies.
| Parameter | Cell Type/Model | Value | Reference |
| In Vitro Activity | |||
| Anti-inflammatory IC₅₀ (CXCL10) | Human peripheral blood mononuclear cells | ~10-100 µM (for 9-PAHSA) | [6] |
| GPR120 Activation EC₅₀ | Not specified for this compound | TUG-891 (agonist): 43.7 nM | [7] |
| Glucose Uptake Stimulation | 3T3-L1 adipocytes | Effective at 20 µM (for 9-PAHSA) | [6] |
| In Vivo Efficacy | |||
| Oral Dose (mice) | db/db mice | 50 mg/kg | [5] |
| Oral Dose (mice) | Diet-induced obese mice | 45 mg/kg | [6] |
| Endogenous Levels | |||
| Human Serum (Healthy) | Human | Higher than in T2DM patients | [5] |
| Human Serum (T2DM) | Human | Significantly lower than healthy controls | [5] |
Signaling Pathways
This compound exerts its biological effects through the modulation of key signaling pathways, most notably the GPR120 and NF-κB pathways.
GPR120 Signaling Pathway
This compound acts as a ligand for GPR120, a G-protein coupled receptor expressed in various metabolically active tissues, including adipocytes, macrophages, and intestinal L-cells. Activation of GPR120 by this compound can trigger multiple downstream signaling cascades.
NF-κB Signaling Pathway Inhibition
A key anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. In inflammatory conditions, stimuli like LPS activate a cascade that leads to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. This compound can interfere with this process.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in serum, plasma, or tissue homogenates.
Materials:
-
Internal Standard: ¹³C-labeled this compound
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation:
-
For serum/plasma: Thaw samples on ice. To 100 µL of sample, add 900 µL of ice-cold methanol containing the ¹³C-labeled internal standard.
-
For tissues: Homogenize a known weight of tissue in a suitable buffer. Perform a lipid extraction using a modified Bligh-Dyer method.
-
-
Protein Precipitation: Vortex the sample-methanol mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the this compound and internal standard with a high percentage of organic solvent (e.g., 90% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection volume of the initial mobile phase.
-
Inject the sample onto a C18 column.
-
Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with a formic acid modifier.
-
Set the mass spectrometer to operate in negative ion mode and monitor for the specific precursor-to-product ion transitions for both this compound and its ¹³C-labeled internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the samples based on the peak area ratios.
In Vitro Anti-inflammatory Assay: LPS-stimulated Cytokine Production
Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control and plot the dose-response curve to determine the inhibitory effect of this compound.
In Vitro Insulin Sensitivity Assay: Glucose Uptake in Adipocytes
Objective: To evaluate the effect of this compound on insulin-stimulated glucose uptake in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
2-deoxy-D-[³H]glucose (radiolabeled glucose)
-
Cytochalasin B
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a multi-well plate.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium.
-
Pre-treatment with this compound: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of this compound or vehicle for 1 hour.
-
Insulin Stimulation: Add insulin to the wells at a final concentration of 100 nM (or a dose-response range) and incubate for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose to the wells and incubate for 10-15 minutes.
-
Termination of Uptake: Stop the glucose uptake by adding ice-cold KRH buffer containing cytochalasin B.
-
Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well and compare the glucose uptake between the different treatment groups.
Conclusion and Future Directions
This compound is a promising endogenous lipid with significant potential for the development of novel therapeutics for metabolic and inflammatory diseases. Its ability to improve insulin sensitivity, reduce inflammation, and promote energy expenditure through adipocyte browning makes it a particularly attractive candidate for addressing the complex pathophysiology of type 2 diabetes and obesity.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes and pathways responsible for the synthesis and degradation of this compound is crucial for modulating its endogenous levels.
-
Receptor Deorphanization and Signaling: While GPR120 is a known receptor, further investigation is needed to identify other potential receptors and to fully delineate the downstream signaling pathways.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered this compound are necessary for its development as a drug.
-
Clinical Translation: Well-designed clinical trials are required to evaluate the safety and efficacy of this compound in humans for the treatment of metabolic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoisomer 9(R)-PAHSA: A Deep Dive into its Bioactivity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9(R)-palmitic acid hydroxystearic acid (9(R)-PAHSA), a stereoisomer of the novel lipid family of fatty acid esters of hydroxy fatty acids (FAHFAs). While the racemic mixture of 9-PAHSA has demonstrated significant anti-diabetic and anti-inflammatory properties, emerging research highlights the distinct biological activities of its constituent stereoisomers, this compound and 9(S)-PAHSA. This document delves into the nuanced differences in their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes the signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, immunology, and drug development.
Introduction: The Emergence of PAHSAs as Bioactive Lipids
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention for their beneficial effects on glucose metabolism and inflammation.[1][2] Levels of PAHSAs in serum and adipose tissue have been found to be positively correlated with insulin sensitivity in humans.[1][3] Administration of PAHSAs has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in various preclinical models.[1][4][5] 9-PAHSA is one of the most abundant and well-studied PAHSA isomers.[6][7] It exists as two stereoisomers, this compound and 9(S)-PAHSA, which have been shown to possess distinct biological activities.[8][9]
Stereospecificity of 9-PAHSA: this compound vs. 9(S)-PAHSA
The chirality at the 9-position of the hydroxystearic acid backbone plays a crucial role in determining the biological activity of 9-PAHSA. While both stereoisomers exhibit beneficial properties, their potency and primary mechanisms of action differ.
This compound has been identified as the predominant endogenous stereoisomer in the adipose tissue of certain mouse models.[10][11] Its biosynthesis and degradation are stereospecific, with cells showing a preference for producing R-9-PAHSA.[10][12]
9(S)-PAHSA , on the other hand, appears to be more potent in specific metabolic activities. Studies have shown that S-9-PAHSA has a greater effect on promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake compared to its R-enantiomer.[8][9] Interestingly, the degradative enzyme carboxyl ester lipase (CEL) selectively hydrolyzes S-9-PAHSA, which may contribute to the higher abundance of the R-isomer in tissues.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies, highlighting the differential effects of this compound and 9(S)-PAHSA.
Table 1: Comparative Effects of 9-PAHSA Stereoisomers on Glucose Metabolism
| Parameter | This compound Effect | 9(S)-PAHSA Effect | Key Findings | Reference(s) |
| Glucose-Stimulated Insulin Secretion (GSIS) | No significant potentiation | Potentiates GSIS | S-9-PAHSA is more effective at enhancing insulin secretion from pancreatic β-cells. | [8][9] |
| Insulin-Stimulated Glucose Uptake | No significant potentiation | Potentiates glucose uptake | S-9-PAHSA shows a greater ability to enhance glucose uptake in adipocytes. | [8][9] |
| GPR40 Activation | Higher affinity | Lower affinity | S-9-PAHSA demonstrates a higher affinity for the GPR40 receptor. | [9][13] |
Table 2: Anti-Inflammatory Effects of 9-PAHSA Stereoisomers
| Parameter | This compound Effect | 9(S)-PAHSA Effect | Key Findings | Reference(s) |
| LPS-induced Chemokine/Cytokine Expression | Attenuates expression | Attenuates expression | Both stereoisomers exhibit anti-inflammatory properties by reducing the expression of inflammatory mediators. | [8] |
Signaling Pathways Modulated by 9-PAHSA Stereoisomers
The biological effects of 9-PAHSA and its stereoisomers are mediated through various signaling pathways, primarily involving G-protein coupled receptors (GPCRs).
4.1. GPR120-Mediated Anti-inflammatory Signaling
Both this compound and 9(S)-PAHSA exert anti-inflammatory effects, in part, through the activation of G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[14][15] Activation of GPR120 can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by suppressing the NF-κB pathway.[14][15]
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 9-PAHSA | TargetMol [targetmol.com]
- 8. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereochemistry of Endogenous Palmitic Acid Ester of 9‑Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation [escholarship.org]
- 13. sioc.cas.cn [sioc.cas.cn]
- 14. researchgate.net [researchgate.net]
- 15. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 9(R)-PAHSA: An Endogenous Anti-Inflammatory Lipid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among them, 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) has emerged as a potent anti-inflammatory mediator. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of this compound. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a comprehensive resource for researchers in lipid biology and drug development.
Introduction to FAHFAs and 9-PAHSA
Discovered in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with pronounced anti-diabetic and anti-inflammatory properties.[1][2][3] These lipids are composed of a fatty acid esterified to a hydroxy fatty acid.[1] The specific regioisomer is defined by the position of the ester branch on the hydroxy fatty acid backbone; for instance, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.[2][3]
Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[2][3] 9-PAHSA is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.[4] Administration of 9-PAHSA has been shown to reduce adipose tissue inflammation and improve glucose tolerance in murine models.[2][5] While both S- and R-stereoisomers of 9-PAHSA exhibit anti-inflammatory effects, the S-enantiomer appears more potent in mediating metabolic benefits like glucose uptake.[5] This guide focuses specifically on the anti-inflammatory functions of the 9-PAHSA family.
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.
2.1 GPR120-Mediated Signaling
A key mechanism for 9-PAHSA's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6][7][8] GPR120 is recognized as an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[9] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[2][3]
Upon activation by 9-PAHSA, GPR120 initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF-κB pathway.[7][8] This inhibitory action prevents the translocation of the NF-κB transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-12.[2][7][10] Studies using GPR120 knockdown in 3T3-L1 cells have confirmed that the anti-inflammatory effects of 9-PAHSA are significantly attenuated in the absence of the receptor.[7][8]
2.2 Other Potential Mechanisms
While GPR120 is a primary mediator, PAHSAs have also been identified as selective agonists for GPR40, another fatty acid receptor involved in glucose homeostasis.[11] Blocking GPR40 can reverse the metabolic benefits of PAHSA treatment.[11] Although its direct role in 9-PAHSA's anti-inflammatory action is less defined than GPR120, the interplay between these receptors in metabolic and inflammatory signaling is an area of active investigation.[12][13][14] Some studies also suggest 9-PAHSA may antagonize certain chemokine receptors, such as CCR7 and CXCR4, which could contribute to its immunomodulatory properties, though these effects were observed at higher concentrations.[10]
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of 9-PAHSA have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-Inflammatory Effects of 9-PAHSA
| Cell Type | Stimulus | 9-PAHSA Conc. | Effect | Cytokine/Marker Reduction | Reference |
|---|---|---|---|---|---|
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 8-20 µM | Inhibition of cell activation | Dose-dependent reduction of CD80, CD86, CD40, MHC II | [2][15] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | 8-20 µM | Inhibition of cytokine secretion | IL-12 (complete block), substantial reduction of IL-1β and TNFα | [2] |
| RAW 264.7 Macrophages | LPS | 10 µM | Suppression of cytokine mRNA | Significant suppression of IL-6 and IL-1β mRNA | [9] |
| 3T3-L1 Adipocytes | LPS | Not specified | Inhibition of NF-κB activation | Abolished LPS-induced NF-κB activation and cytokine secretion | [7][8] |
| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10-100 µM | Inhibition of chemokine secretion | 2- to 3.7-fold reduction in CXCL10 secretion |[10] |
Table 2: In Vivo Anti-Inflammatory Effects of 9-PAHSA
| Animal Model | Treatment | Duration | Key Findings | Reference |
|---|---|---|---|---|
| High-Fat Diet (HFD)-fed mice | 9-PAHSA (oral gavage) | 3 days | Reduced percentage of adipose tissue macrophages expressing TNFα and IL-1β | [10] |
| Dextran Sulfate Sodium (DSS) Colitis mice | 5-PAHSA (10 mg/kg) & 9-PAHSA (5 mg/kg), oral | 10 days | Prevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression | [10][16] |
| db/db mice | 9-PAHSA (50 mg/kg, gavage) | 4 weeks | Ameliorated carotid vascular calcification and myocardial hypertrophy | [17] |
| LPS-challenged mice | 9-PAHSA (10 mg/kg, i.p.) | Single dose | Assessed for anti-inflammatory response |[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on 9-PAHSA's function. Below are protocols for key experiments cited in the literature.
4.1 In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a typical experiment to assess the ability of 9-PAHSA to suppress LPS-induced cytokine production in a macrophage cell line.
-
Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 24-well plates at a density of ~2.5 x 10^5 cells/well and allowed to adhere overnight.[9]
-
Treatment: Cells are pre-treated for 1-2 hours with 9-PAHSA (e.g., at a final concentration of 10 µM) or a vehicle control (such as DMSO or ethanol).[9]
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. A negative control group (no LPS) is included.
-
Incubation: Cells are incubated for a specified time. For gene expression analysis (qRT-PCR), a shorter incubation of 4-6 hours is typical. For protein secretion analysis (ELISA), a longer incubation of 18-24 hours is used.[9][15]
-
Quantification:
-
ELISA: Cell culture supernatants are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-1β, TNFα) are measured using commercially available ELISA kits according to the manufacturer's instructions.[15]
-
qRT-PCR: Cells are lysed, and total RNA is extracted. cDNA is synthesized, and quantitative real-time PCR is performed to measure the relative mRNA expression levels of target inflammatory genes, normalized to a housekeeping gene like GAPDH.[9]
-
4.2 In Vivo Murine Colitis Model
This protocol outlines the use of a dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate the therapeutic efficacy of 9-PAHSA.[16]
-
Animals: Wild-type C57BL/6 mice (8-10 weeks old) are used.
-
Pre-treatment: Mice are orally gavaged daily with either vehicle or a combination of 5-PAHSA (10 mg/kg) and 9-PAHSA (5 mg/kg) for 3 consecutive days before colitis induction.[16]
-
Colitis Induction: Acute colitis is induced by administering 2% (w/v) DSS in the drinking water for 7-10 days. The control group receives regular drinking water. Daily PAHSA or vehicle treatment continues throughout the DSS administration period.[16]
-
Monitoring and Assessment:
-
Clinical Score: Mice are monitored daily for weight loss, stool consistency, and presence of blood in the stool. A disease activity index (DAI) score is calculated based on these parameters.[16]
-
Histopathology: At the end of the experiment, colons are excised, and sections are stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, epithelial damage, and immune cell infiltration.
-
Gene Expression: RNA is extracted from colon tissue to measure the expression of pro-inflammatory markers (e.g., Tnf, Il1b, Il6) via qRT-PCR.[10]
-
Flow Cytometry: Lamina propria mononuclear cells can be isolated from the colon to analyze immune cell populations (e.g., T-cells, macrophages) and their activation status by flow cytometry.[16]
-
Structure-Activity Relationship
The chemical structure of 9-PAHSA is integral to its biological function. Studies involving synthetic analogues have provided insight into the structural requirements for its anti-inflammatory activity. Systematic removal of carbons from either the palmitic acid or the 9-hydroxystearic acid portions of the molecule has been explored.[15]
Key findings indicate that:
-
Reducing the carbon chain length of the 9-hydroxystearic acid moiety results in analogues that largely maintain the anti-inflammatory activity of the parent molecule.[15]
-
Modifying the palmitic acid chain can also produce active compounds. Notably, replacing palmitic acid with a shorter hexanoic acid chain led to an analogue with statistically improved anti-inflammatory activity compared to 9-PAHSA in reducing IL-6 levels in LPS-stimulated RAW 264.7 cells.[15]
These results suggest that the core ester linkage and the general lipophilic character are important, but the full length of both fatty acid chains is not strictly necessary for anti-inflammatory action, opening avenues for the design of smaller, potentially more drug-like analogues.[15]
Conclusion
This compound is an endogenous lipid with well-documented anti-inflammatory effects, adding to its known anti-diabetic properties. Its mechanism of action, centered on the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF-κB pathway, provides a clear rationale for its therapeutic potential. Quantitative data from a range of preclinical models consistently demonstrate its ability to suppress inflammatory markers and ameliorate disease phenotypes in inflammatory conditions like colitis. The detailed experimental protocols provided herein offer a foundation for further investigation, while initial structure-activity relationship studies suggest that the 9-PAHSA scaffold is amenable to chemical modification for the development of novel anti-inflammatory therapeutics. Continued research into the FAHFA family of lipids is poised to uncover new opportunities for treating metabolic and inflammatory diseases.[5][19]
References
- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-PAHSA | TargetMol [targetmol.com]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 11. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 15. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avantiresearch.com [avantiresearch.com]
GPR120 as a Receptor for 9(R)-PAHSA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. This receptor is activated by long-chain fatty acids, including the endogenous lipid 9(R)-palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA). The interaction between this compound and GPR120 elicits a range of physiological responses, including enhanced insulin sensitivity, anti-inflammatory effects, and the browning of white adipose tissue. This technical guide provides a comprehensive overview of the GPR120-9(R)-PAHSA axis, detailing the quantitative aspects of their interaction, the intricate signaling pathways involved, and the experimental protocols used to elucidate these functions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.
Quantitative Analysis of this compound Activity at GPR120
The interaction of this compound with GPR120 has been characterized using various in vitro functional assays. The potency of this compound is typically reported as an EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which can vary depending on the specific assay and cell system used. The following tables summarize the available quantitative data for this compound's activity at GPR120.
| Functional Assay | Parameter | Value (µM) | Cell System | Reference |
| Calcium Mobilization | EC50 | 6.2 | Not Specified | [1] |
| β-Arrestin Recruitment | % Activity @ 30 µM | ~23% of baseline | Not Specified | [2] |
| GPR120 Agonism | IC50 | 19 | Not Specified | [1][2] |
GPR120 Signaling Pathways Activated by this compound
Upon binding of this compound, GPR120 can initiate downstream signaling through two primary pathways: a Gq/11-dependent pathway and a β-arrestin-dependent pathway. These pathways are associated with distinct cellular responses.
Gq/11-Dependent Metabolic Signaling
The Gq/11-dependent pathway is primarily linked to the metabolic effects of GPR120 activation, such as enhanced glucose uptake.
-
Activation: this compound binds to GPR120, causing a conformational change that activates the associated Gq/11 protein.
-
Second Messenger Production: Activated Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
Downstream Effects: The increase in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG contribute to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cell.
β-Arrestin-Dependent Anti-Inflammatory Signaling
The β-arrestin-dependent pathway is crucial for the anti-inflammatory effects of GPR120 activation. This pathway involves the recruitment of β-arrestin 2 and the subsequent inhibition of pro-inflammatory signaling cascades.[3][4]
-
Receptor Phosphorylation and β-Arrestin Recruitment: Ligand-bound GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs), creating a binding site for β-arrestin 2.
-
Internalization: The GPR120/β-arrestin 2 complex is internalized from the plasma membrane.
-
Inhibition of Inflammatory Pathways: In the cytosol, the complex can interact with components of inflammatory signaling pathways, such as the NF-κB pathway. Specifically, β-arrestin 2 can sequester TAB1, preventing the activation of TAK1 and subsequent downstream signaling that leads to the transcription of pro-inflammatory cytokines. This has been observed in response to stimuli like lipopolysaccharide (LPS).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
9(R)-PAHSA: A Novel Endogenous Lipid in the Landscape of Metabolic Syndrome and Diabetes
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant and growing public health challenge, with type 2 diabetes (T2D) as one of its most severe consequences. In the quest for novel therapeutic targets, a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of investigation. Among these, 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) has garnered considerable attention for its potential anti-diabetic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's role in metabolic syndrome and diabetes, with a focus on its mechanisms of action, signaling pathways, and the experimental methodologies employed in its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the therapeutic potential of this intriguing lipid mediator.
Introduction to this compound and its Biological Significance
FAHFAs are a recently discovered class of endogenous lipids with diverse biological activities.[1][2] The 9-PAHSA isomer, in particular, has been shown to be reduced in the serum and adipose tissue of insulin-resistant humans, and its levels correlate with insulin sensitivity.[3][4] Preclinical studies have suggested that administration of 9-PAHSA can improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects, making it a compelling candidate for further investigation as a potential therapeutic for metabolic diseases.[3][5][6] However, it is important to note that some studies have reported conflicting findings regarding the metabolic benefits of PAHSAs, highlighting the critical importance of standardized experimental protocols and careful consideration of methodological variables.[7][8]
Mechanisms of Action and Signaling Pathways
The biological effects of this compound are mediated through various mechanisms, with the activation of G protein-coupled receptors (GPCRs) playing a central role.
GPR120 Activation
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for long-chain fatty acids and is expressed in metabolically active tissues such as adipose tissue, macrophages, and intestinal L-cells.[9][10] 9-PAHSA has been identified as an agonist of GPR120.[3][11] The activation of GPR120 by 9-PAHSA is believed to trigger downstream signaling cascades that contribute to its anti-inflammatory and insulin-sensitizing effects.[9][10]
GPR40 Activation
In addition to GPR120, some studies suggest that PAHSAs may also interact with GPR40 (FFAR1), another fatty acid receptor that is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS).[2][12] The dual activation of GPR120 and GPR40 could potentially lead to synergistic effects on glycemic control.[13]
Anti-inflammatory Signaling
A key aspect of metabolic syndrome is a state of chronic low-grade inflammation. 9-PAHSA has been shown to exert anti-inflammatory effects, in part by inhibiting the lipopolysaccharide (LPS)-induced activation of macrophages and dendritic cells.[3][6] This is thought to occur through GPR120-mediated pathways that interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway.[14]
Quantitative Data on the Biological Activities of this compound
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on various metabolic and inflammatory parameters.
Table 1: In Vitro Effects of 9-PAHSA
| Parameter | Cell Line | 9-PAHSA Concentration | Effect | Reference |
| GPR120 Activation | CHO cells expressing hGPR120 | 19 µM (IC50) | Agonist activity | [15] |
| Glucose Uptake | 3T3-L1 adipocytes | 20 µM | Potentiation of insulin-stimulated glucose uptake | [3] |
| Human subcutaneous adipocytes | 20 µM | No significant effect on insulin-stimulated glucose uptake | [15] | |
| GLP-1 Secretion | GLUTag cells | Not specified | No stimulation of GLP-1 release | [7] |
| Insulin Secretion (GSIS) | Rat, mouse, human islets | Not specified | No induction of GSIS | [7] |
| Human islets | Not specified | Potentiation of GSIS | [2][12] | |
| Anti-inflammatory Activity | RAW 264.7 macrophages | 10 µM and 100 µM | 2- and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively | [3] |
| Mouse bone marrow-derived dendritic cells | Not specified | Inhibition of LPS-induced maturation and cytokine production | [5] |
Table 2: In Vivo Effects of 9-PAHSA in Animal Models
| Animal Model | Treatment Details | Key Findings | Reference |
| Diet-induced obese (DIO) mice | Acute and subchronic treatment | No significant improvement in metabolic status | [7] |
| DIO mice | Acute oral administration | Improved glucose tolerance | [5] |
| db/db mice | 50 mg/kg for 4 weeks (gavage) | Reduced blood glucose at 2 weeks, attenuated myocardial hypertrophy | [6] |
| Aged, glucose-intolerant chow-fed mice | Single oral dose | Improved glucose tolerance and increased insulin and GLP-1 secretion | [5] |
| High-fat diet-fed mice | Not specified | Improved glucose tolerance and insulin sensitivity | [16][17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Quantification of 9-PAHSA in Biological Samples by LC-MS/MS
Objective: To accurately quantify the concentration of 9-PAHSA in plasma, serum, or tissue homogenates.
Methodology:
-
Lipid Extraction:
-
To 100 µL of plasma or serum, or a known weight of homogenized tissue, add a solution of chloroform:methanol (2:1 v/v) containing an internal standard (e.g., ¹³C-labeled 9-PAHSA).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a non-polar solvent (e.g., hexane).
-
Apply the sample to a silica SPE cartridge pre-conditioned with the same solvent.
-
Wash the cartridge with a low-polarity solvent (e.g., hexane:ethyl acetate, 95:5 v/v) to elute neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent (e.g., ethyl acetate).
-
Dry the FAHFA fraction under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the enriched FAHFA sample in the mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Perform chromatographic separation using an appropriate gradient of mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium acetate).
-
Detect and quantify 9-PAHSA and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 9-PAHSA should be used for accurate quantification.[10][18]
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of 9-PAHSA on glucose disposal in vivo.
Methodology:
-
Animal Preparation:
-
Use age- and weight-matched male mice (e.g., C57BL/6J) on a standard or high-fat diet.
-
Fast the mice for a specified period (e.g., 6 hours) with free access to water.[19]
-
-
9-PAHSA Administration:
-
Administer 9-PAHSA or vehicle control (e.g., a solution of PEG400 and Tween 80 in saline) via oral gavage at a specified dose (e.g., 10 mg/kg). Note: The choice of vehicle is critical, as some vehicles like olive oil can have independent metabolic effects.[20]
-
-
Glucose Challenge:
-
At a defined time point after 9-PAHSA administration (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (0 min, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of 9-PAHSA on insulin-stimulated glucose uptake in cultured adipocytes.
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
-
9-PAHSA Treatment:
-
Serum-starve the differentiated adipocytes for a few hours.
-
Pre-incubate the cells with 9-PAHSA or vehicle at the desired concentration for a specified duration (e.g., 1-2 hours).
-
-
Insulin Stimulation and Glucose Uptake:
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes).
-
Add a solution containing a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), and incubate for a short time (e.g., 5-10 minutes).
-
-
Measurement of Glucose Uptake:
-
Wash the cells with ice-cold PBS to stop glucose uptake.
-
Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose analogs).
-
Islet Perifusion Assay for Glucose-Stimulated Insulin Secretion (GSIS)
Objective: To assess the direct effect of 9-PAHSA on insulin secretion from isolated pancreatic islets in a dynamic system.
Methodology:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or humans using collagenase digestion.
-
Culture the islets for a short period to allow for recovery.
-
-
Perifusion System Setup:
-
Place a known number of islets into perifusion chambers.
-
Perifuse the islets with a buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a baseline insulin secretion rate.
-
-
Stimulation Protocol:
-
Switch the perifusion buffer to one containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.
-
To test the effect of 9-PAHSA, include it in the perifusion buffer during the low and/or high glucose stimulation phases.
-
Collect fractions of the perifusate at regular intervals.
-
-
Insulin Measurement:
-
Measure the insulin concentration in each collected fraction using an ELISA or radioimmunoassay.
-
-
Data Analysis:
-
Plot the insulin secretion rate over time to visualize the biphasic pattern of GSIS and determine the effect of 9-PAHSA on insulin release.
-
Concluding Remarks and Future Directions
This compound represents a fascinating endogenous lipid with the potential to modulate key pathways involved in metabolic syndrome and diabetes. Its ability to interact with GPR120 and exert anti-inflammatory and insulin-sensitizing effects in preclinical models provides a strong rationale for its continued investigation. However, the conflicting reports on its efficacy underscore the need for rigorous and standardized experimental approaches.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the actions of this compound, including the potential for biased agonism at GPR120 and interactions with other receptors.
-
Conducting well-controlled, long-term in vivo studies in various animal models of metabolic disease to definitively establish its therapeutic potential and optimal dosing regimens.
-
Investigating the biosynthetic and metabolic pathways of this compound to identify potential strategies for modulating its endogenous levels.
-
Exploring the therapeutic potential of synthetic this compound analogs with improved pharmacokinetic and pharmacodynamic properties.
A deeper understanding of the biology of this compound and its role in metabolic health will be crucial for translating these promising preclinical findings into novel therapeutic strategies for patients with metabolic syndrome and type 2 diabetes.
References
- 1. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 18. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to 9(R)-PAHSA: Natural Occurrence, Tissue Distribution, and Analysis
A Technical Whitepaper for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), a bioactive lipid of the fatty acid esters of hydroxy fatty acids (FAHFA) class. This document details its natural sources, distribution within mammalian tissues, and the experimental protocols for its extraction and quantification. Furthermore, it elucidates the key signaling pathways mediated by this molecule, offering a valuable resource for researchers in metabolism, inflammation, and drug discovery.
Natural Sources and Dietary Intake
FAHFAs are endogenously synthesized in mammals but are also present in a variety of foods. While data specifically quantifying the this compound enantiomer in dietary sources is limited, studies have measured the levels of total 9-PAHSA and other FAHFA families in several natural products. Omnivores tend to have higher circulating levels of FAHFAs compared to vegetarians, suggesting that both plant and animal-based foods contribute to dietary intake.
Table 1: Quantitative Data on FAHFAs in Various Natural Sources
| Food Source | FAHFA Family / Isomer | Concentration |
| Rice Bran | 9-PAHSA | 3.37 µg/g[1] |
| Rice Bran | 9-OAHSA | 3.48 µg/g[1] |
| Rice Bran | 9-PAHPA | 4.43 µg/g[1] |
| General Foods (Vegetables, Cereals, Meat, Eggs, Oils) | Total FAHFAs | 45 - 320 ng/g |
Note: OAHSA (Oleic acid esters of hydroxy stearic acids), PAHPA (Palmitic acid esters of hydroxy palmitic acids). Data for general foods represents a range for the entire FAHFA class.
Tissue Distribution of this compound
Endogenously, 9-PAHSA is the most abundant PAHSA isomer found in wild-type mice.[2] These lipids are predominantly located in adipose tissue, with significant levels also detected in serum.[3] Studies on transgenic mice with enhanced glucose tolerance (AG4OX mice) have shown that the R-enantiomer, this compound, is the predominant stereoisomer that accumulates in adipose tissue.[4] Levels of PAHSAs, including 9-PAHSA, are found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels show a strong positive correlation with insulin sensitivity.[3][5]
Table 2: Distribution of PAHSAs in Mouse Tissues
| Tissue | PAHSA Isomer Distribution | Relative Abundance |
| White Adipose Tissue (WAT) | 9-PAHSA is a major isomer | High[2][3] |
| Brown Adipose Tissue (BAT) | Multiple PAHSA isomers detected | Moderate[2][5] |
| Serum / Plasma | Multiple PAHSA isomers detected | Low to Moderate[2][5] |
| Liver | Multiple PAHSA isomers detected | Low[5] |
| Kidney | Multiple PAHSA isomers detected | Low[5] |
Experimental Protocols
Accurate quantification of this compound from biological matrices requires robust extraction and sensitive analytical methods. The following protocols are based on established methodologies for FAHFA analysis.[4][6][7][8][9]
Extraction of 9-PAHSA from Adipose Tissue
This protocol details a liquid-liquid extraction followed by solid-phase extraction (SPE) to enrich FAHFAs from adipose tissue.
-
Homogenization:
-
Weigh approximately 100-150 mg of adipose tissue.
-
Place the tissue in a Dounce homogenizer on ice.
-
Add 1.5 mL of phosphate-buffered saline (PBS), 1.5 mL of methanol, and 3.0 mL of chloroform.
-
Spike the chloroform with an appropriate internal standard (e.g., 5 pmol of 13C4-9-PAHSA) prior to homogenization.[6][8]
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
-
Phase Separation:
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until further processing.
-
Before SPE, reconstitute the dried lipids in 200 µL of chloroform.[7]
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Use a silica SPE cartridge (e.g., 500 mg silica, 3 mL).
-
Pre-wash the cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.
-
Load the reconstituted lipid extract onto the cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction with 4 mL of 100% ethyl acetate.[7]
-
Dry the collected FAHFA fraction under a gentle stream of nitrogen and store at -80°C until analysis.
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
This section describes the parameters for separating and quantifying 9-PAHSA regioisomers and the specific method for resolving its R and S enantiomers.
-
Regioisomer Separation and Quantification:
-
LC Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[6][8]
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[6]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL (after reconstituting the final extract in 40-50 µL of methanol).[6][8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., TSQ Quantiva).
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM): Tandem MS of 9-PAHSA (precursor ion m/z 537) yields three characteristic product ions.[9]
-
-
Enantiomer (R/S) Separation:
Signaling Pathways and Visualizations
9-PAHSA exerts significant anti-inflammatory effects primarily through its interaction with the G-protein coupled receptor 120 (GPR120).[10][11] Activation of GPR120 by 9-PAHSA has been shown to inhibit the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS).[10]
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and analysis of this compound from a biological sample.
9-PAHSA Signaling via GPR120
The binding of 9-PAHSA to GPR120 on the cell surface initiates a signaling cascade that counters inflammation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Enantiomerically Pure 9(R)-PAHSA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have garnered significant interest due to their anti-diabetic and anti-inflammatory properties.[1][2][3] The specific stereoisomer, this compound, has been identified as the predominant form in adipose tissue and exhibits distinct biological activities.[1][2] Access to enantiomerically pure this compound is crucial for elucidating its precise physiological roles and for the development of potential therapeutics. This document provides a detailed protocol for the chemical synthesis of enantiomerically pure this compound, based on published methods.[1]
I. Synthesis Strategy Overview
The presented synthesis for this compound utilizes a convergent approach, starting from the commercially available chiral building block, (R)-epichlorohydrin. This strategy ensures the high enantiomeric purity of the final product. The key steps involve:
-
Synthesis of the 9(R)-hydroxystearic acid (9(R)-HSA) backbone: This is achieved through sequential Grignard reactions on (R)-epichlorohydrin to introduce the two alkyl chains of stearic acid.
-
Protection of the carboxylic acid: The carboxylic acid of the newly synthesized 9(R)-HSA is protected as a methyl ester.
-
Esterification: The hydroxyl group of the 9(R)-HSA methyl ester is then esterified with palmitoyl chloride.
-
Deprotection: Finally, the methyl ester is hydrolyzed to yield the target molecule, this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its precursors.
| Step | Product | Starting Material(s) | Key Reagents | Solvent(s) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1a | (R)-1-chloro-2-octanol | (R)-Epichlorohydrin, Pentylmagnesium bromide | CuI | THF | ~85 | >99 |
| 1b | (R)-2-octyloxirane | (R)-1-chloro-2-octanol | NaH | THF | ~90 | >99 |
| 1c | Methyl 9(R)-hydroxystearate | (R)-2-octyloxirane, 7-(methoxycarbonyl)heptylmagnesium bromide | CuI | THF | ~80 | >98 |
| 2 | This compound methyl ester | Methyl 9(R)-hydroxystearate, Palmitoyl chloride | Pyridine, DMAP | CH2Cl2 | ~95 | >98 |
| 3 | This compound | This compound methyl ester | LiOH | THF/H2O | ~98 | >98 |
| Overall | This compound | (R)-Epichlorohydrin | ~58 | >98 |
III. Experimental Protocols
Materials and General Methods:
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress. Column chromatography on silica gel is used for the purification of intermediates and the final product.
Step 1: Synthesis of Methyl 9(R)-hydroxystearate
This procedure involves three sub-steps to construct the 9(R)-hydroxystearic acid backbone and protect the carboxylic acid.
a. Synthesis of (R)-1-chloro-2-octanol
-
To a solution of (R)-epichlorohydrin (1.0 eq) in anhydrous THF at -20 °C, add copper(I) iodide (0.1 eq).
-
Slowly add a solution of pentylmagnesium bromide (1.1 eq) in THF while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-1-chloro-2-octanol.
b. Synthesis of (R)-2-octyloxirane
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (R)-1-chloro-2-octanol (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield (R)-2-octyloxirane. Note: The product is volatile.
c. Synthesis of Methyl 9(R)-hydroxystearate
-
Prepare a Grignard reagent from methyl 7-bromoheptanoate and magnesium turnings in anhydrous THF.
-
To a solution of the prepared Grignard reagent (1.1 eq) in anhydrous THF at -20 °C, add copper(I) iodide (0.1 eq).
-
Slowly add a solution of (R)-2-octyloxirane (1.0 eq) in anhydrous THF while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 9(R)-hydroxystearate.
Step 2: Synthesis of this compound methyl ester
-
To a solution of methyl 9(R)-hydroxystearate (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and slowly add palmitoyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Dilute the reaction mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound methyl ester.
Step 3: Synthesis of this compound
-
Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford enantiomerically pure this compound.
IV. Visualizations
Caption: Synthetic workflow for enantiomerically pure this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Application Note: Quantification of 9(R)-PAHSA in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA) in human plasma. This compound is a bioactive lipid with demonstrated anti-inflammatory and insulin-sensitizing properties, making its accurate quantification in biological matrices crucial for research in metabolic diseases and drug development. The described method utilizes a combination of liquid-liquid extraction and solid-phase extraction for sample cleanup, followed by reversed-phase LC-MS/MS analysis in negative ionization mode. This method provides the necessary selectivity and sensitivity for the quantification of this compound in human plasma.
Introduction
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids with emerging roles in metabolic regulation and inflammation.[1][2] In particular, this compound has been identified as a ligand for G protein-coupled receptor 120 (GPR120), through which it exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway. Furthermore, this compound has been implicated in autophagy-related pathways, specifically the p-AKT/mTOR/PI3KIII-BECN-1 pathway, highlighting its potential as a therapeutic target for various diseases. Given its low endogenous concentrations and the presence of structural isomers, a highly selective and sensitive analytical method is required for its accurate quantification in complex biological matrices like plasma. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
This compound analytical standard
-
¹³C₁₆-9-PAHSA internal standard (IS)
-
LC-MS grade methanol, chloroform, hexane, ethyl acetate, and acetonitrile
-
Ammonium acetate
-
Human plasma (K₂EDTA)
-
Solid-Phase Extraction (SPE) silica cartridges (500 mg, 3 mL)
Sample Preparation
A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) was employed for the isolation of this compound from human plasma.
Liquid-Liquid Extraction:
-
To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the ¹³C₁₆-9-PAHSA internal standard.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the lower organic phase to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with 6 mL of hexane, followed by 6 mL of ethyl acetate.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.
-
Elute the FAHFA fraction, containing this compound, with 4 mL of ethyl acetate.
-
Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the final extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 5 mM Ammonium Acetate |
| Gradient | Isocratic elution with 93% B |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Spray Voltage | -3.5 kV |
| Vaporizer Temperature | 275°C |
| Ion Transfer Tube Temp | 325°C |
| Sheath Gas Pressure | 35 Arb |
| Aux Gas Pressure | 10 Arb |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 537.5 | 255.2 | 25 |
| This compound | 537.5 | 281.2 | 22 |
| This compound | 537.5 | 299.2 | 20 |
| ¹³C₁₆-9-PAHSA (IS) | 553.5 | 271.2 | 25 |
Note: The m/z 255.2 transition is typically the most abundant and is recommended for quantification.[1] The other transitions can be used for confirmation.
Results and Discussion
Method Validation
The bioanalytical method was validated according to general principles outlined in regulatory guidelines. The validation parameters included linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and matrix effect.
Linearity and LLOQ
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards in stripped plasma. A linear regression with a 1/x² weighting factor was used. The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The Lower Limit of Quantification (LLOQ) was determined to be 0.5 ng/mL.
Table 1: Example Calibration Curve Data for this compound in Human Plasma
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1 | 1.05 | 105.0 |
| 5 | 4.92 | 98.4 |
| 25 | 25.8 | 103.2 |
| 100 | 97.6 | 97.6 |
| 250 | 255.1 | 102.0 |
| 500 | 495.5 | 99.1 |
| R² | 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, and High) on three different days. The results are summarized in Table 2. The accuracy was within ±15% of the nominal values, and the precision (%CV) was less than 15% for all QC levels, demonstrating the good accuracy and precision of the method.
Table 2: Intra- and Inter-Day Accuracy and Precision of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) (n=6) | Intra-Day Precision (%CV) (n=6) | Inter-Day Accuracy (%) (n=18) | Inter-Day Precision (%CV) (n=18) |
| LQC | 1.5 | 102.3 | 6.8 | 101.5 | 8.2 |
| MQC | 75 | 98.9 | 4.5 | 99.7 | 5.9 |
| HQC | 400 | 101.2 | 3.1 | 100.8 | 4.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the LQC, MQC, and HQC levels. The extraction recovery was determined by comparing the peak areas of this compound in pre-extraction spiked samples to those in post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of this compound in post-extraction spiked plasma samples to those in neat solutions.
Table 3: Extraction Recovery and Matrix Effect of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 88.5 | 95.2 |
| MQC | 75 | 91.2 | 93.8 |
| HQC | 400 | 90.7 | 94.5 |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathways
This compound is known to be involved in at least two key signaling pathways related to inflammation and autophagy.
Anti-inflammatory Signaling Pathway
Caption: this compound anti-inflammatory signaling pathway.
Autophagy Signaling Pathway
Caption: this compound autophagy signaling pathway.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for use in clinical research and drug development studies. The provided experimental protocol and LC-MS/MS parameters can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The visualization of the experimental workflow and the relevant signaling pathways provides a comprehensive overview for researchers interested in the analysis and biological role of this compound.
References
Application Note: Enantioselective Analysis of 9-PAHSA Isomers by Chiral High-Performance Liquid Chromatography
An Application Note and Protocol for the Chiral Separation of 9(R)-PAHSA and 9(S)-PAHSA by HPLC
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant biological activities, including potent anti-diabetic and anti-inflammatory effects.[1] Among these, palmitic acid esters of hydroxy stearic acids (PAHSAs) are extensively studied. The position of the ester bond along the fatty acid chain results in different isomers, such as 5-PAHSA and 9-PAHSA. Furthermore, the hydroxyl group on the stearic acid moiety introduces a chiral center, leading to the existence of R and S enantiomers for each positional isomer.
Recent studies have revealed that the stereochemistry of these molecules plays a crucial role in their biological function. For instance, while R-9-PAHSA is the predominant stereoisomer found in the adipose tissue of certain mouse models, S-9-PAHSA exhibits a greater potential for improving insulin sensitivity and glucose metabolism.[1][2] Specifically, S-9-PAHSA shows a significant advantage over its R-enantiomer in promoting glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake, partly through its action as an agonist for the G-protein coupled receptor 40 (GPR40).[2][3]
Given the stereospecific nature of their biosynthesis, degradation, and biological activity, the ability to separate and quantify the individual enantiomers of 9-PAHSA is critical for research in drug development, metabolic studies, and diagnostics.[1] This document provides a detailed protocol for the chiral separation of this compound and 9(S)-PAHSA using High-Performance Liquid Chromatography (HPLC), adapted from validated methods in the scientific literature.
Experimental Protocols
Recommended HPLC System and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a detector (UV or Mass Spectrometer).
-
Chiral Column: Lux 3 µm Cellulose-3 column. A preliminary screening may also include other polysaccharide-based chiral stationary phases such as Cellulose-1, Cellulose-2, Cellulose-4, Amylose-1, and Amylose-2.[4]
-
Solvents: HPLC-grade methanol (MeOH), isopropanol (IPA), and water (H₂O).
-
Additives: Formic acid (FA) for LC-MS compatible methods or Trifluoroacetic acid (TFA) for UV-based methods.
-
Standards: Enantiopure this compound and 9(S)-PAHSA, and racemic 9-PAHSA for method development and peak identification.
Sample Preparation
For biological samples, a lipid extraction and enrichment procedure is required prior to HPLC analysis.
-
Lipid Extraction: Extract lipids from tissues or serum using a suitable method, such as a Bligh-Dyer or Folch extraction.
-
Solid-Phase Extraction (SPE): Enrich the FAHFA fraction using a solid-phase extraction protocol to remove interfering lipids.
-
Reconstitution: Evaporate the solvent from the enriched fraction under a stream of nitrogen and reconstitute the residue in the mobile phase or a compatible solvent for injection.
HPLC Method Protocol
The following protocol is optimized for separation with detection by mass spectrometry (LC-MS).[4]
-
Column Installation: Install the Lux 3 µm Cellulose-3 column into the HPLC system.
-
System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Methanol / Water / Formic Acid (96:4:0.1, v/v/v) . Ensure the mobile phase is thoroughly mixed and degassed.
-
Injection: Inject the prepared sample or standard onto the column.
-
Isocratic Elution: Perform the chromatographic run using an isocratic elution as detailed in Table 1.
-
Data Acquisition: Acquire data for the duration of the run, ensuring the detection of both enantiomeric peaks. The S-9-PAHSA enantiomer is expected to elute before the R-9-PAHSA enantiomer under these conditions.[4]
Data Presentation
Chromatographic Conditions
The optimal conditions for the chiral separation of 9-PAHSA enantiomers are summarized in the table below. An alternative mobile phase for methods utilizing UV detection is also provided.
| Parameter | Optimized LC-MS Method | Alternative UV Method |
| Chiral Stationary Phase | Lux 3 µm Cellulose-3 | Lux 5 µm Cellulose-3 |
| Mobile Phase | Methanol / Water / Formic Acid (96:4:0.1) | Methanol / Isopropanol / TFA (90:10:0.1) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | Not specified, typically 0.5-1.0 mL/min | Not specified, typically 0.5-1.0 mL/min |
| Column Temperature | Not specified, typically ambient or 25 °C | Not specified, typically ambient or 25 °C |
| Detection | Mass Spectrometry (Negative Ionization Mode) | UV-Vis Detector |
Note: Flow rate and temperature were not explicitly stated in the source material and should be optimized by the user for their specific system to achieve the best resolution.
Expected Retention Times and Resolution
Under the optimized LC-MS conditions, baseline separation of the two enantiomers is achieved.
| Enantiomer | Retention Time (minutes) |
| 9(S)-PAHSA | 17.4 |
| This compound | 20.2 |
Data sourced from a study utilizing a Lux 3 µm Cellulose-3 column with a MeOH/H₂O/Formic Acid (96:4:0.1) mobile phase.[4]
Visualizations
Caption: Experimental workflow for the chiral separation of 9-PAHSA enantiomers.
Caption: Simplified signaling pathway for S-9-PAHSA's metabolic effects.
References
- 1. Collection - Stereochemistry of Endogenous Palmitic Acid Ester of 9âHydroxystearic Acid and Relevance of Absolute Configuration to Regulation - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 9(R)-PAHSA's Effects on Glucose Uptake in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. Among these, 9-hydroxy-stearic acid acylated with palmitic acid (9-PAHSA) has garnered significant interest. 9-PAHSA exists as two stereoisomers, 9(R)-PAHSA and 9(S)-PAHSA. Emerging evidence suggests that these isomers may have distinct biological activities, particularly concerning glucose metabolism. Notably, S-9-PAHSA has been shown to be more potent in enhancing glucose-stimulated insulin secretion (GSIS) and glucose uptake compared to its R-isomer.[1][2][3][4]
These application notes provide a comprehensive overview of the use of cell-based models to investigate the effects of this compound on glucose uptake. This document includes detailed experimental protocols, a summary of available quantitative data, and diagrams of the proposed signaling pathways. It is important to note that research in this specific area is ongoing, and some findings regarding the efficacy of 9-PAHSA isomers on glucose uptake are conflicting.[5][6]
Relevant Cell-Based Models
The selection of an appropriate cell model is critical for studying the effects of this compound on glucose uptake. The most commonly used and relevant models include:
-
3T3-L1 Adipocytes: A well-established and widely used model for studying adipocyte differentiation, insulin sensitivity, and glucose metabolism.
-
C2C12 Myotubes: A mouse myoblast cell line that can be differentiated into myotubes, providing a valuable model for skeletal muscle glucose uptake.
-
L6 Myotubes: A rat skeletal muscle cell line also commonly used to study glucose transport and insulin signaling.
-
HepG2 Hepatocytes: A human liver cancer cell line that retains many characteristics of primary hepatocytes and is useful for studying hepatic glucose metabolism.
-
Primary Adipocytes and Myotubes: While more complex to work with, these cells isolated directly from animal tissues offer a more physiologically relevant model.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of 9-PAHSA and its isomers on glucose uptake in various cell-based models. It is important to consider the experimental conditions, including the specific isomer used, cell type, concentration, and incubation time, when interpreting these results.
Table 1: Effect of 9-PAHSA on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| 9-PAHSA Isomer | Concentration | Pre-incubation Time | Effect on Insulin-Stimulated Glucose Uptake | Reference |
| 9-PAHSA (racemic) | 20 µM | 48 hours | No significant increase observed. | [5] |
| 9-PAHSA (racemic) | 20 µM | 6 days | Increased glucose transport at submaximal and maximal insulin concentrations. | |
| S-9-PAHSA | Not specified | Not specified | Potentiated glucose uptake. | [1] |
| R-9-PAHSA | Not specified | Not specified | No significant potentiation of glucose uptake. | [1] |
Table 2: Comparative Effects of 9-PAHSA Isomers on Glucose-Stimulated Insulin Secretion (GSIS) and Glucose Uptake
| Biological Effect | S-9-PAHSA | R-9-PAHSA | Reference |
| Potentiation of GSIS | Yes | No | [1] |
| Augmentation of Insulin-Stimulated Glucose Uptake in Adipocytes | Yes | No | [1] |
| Anti-inflammatory Effects | Yes | Yes | [1] |
Note: The conflicting findings in Table 1 highlight the need for further research to fully elucidate the effects of 9-PAHSA on glucose uptake. Methodological differences, such as the vehicle used for PAHSA administration, may contribute to these discrepancies.
Signaling Pathways
The precise signaling mechanism by which this compound may influence glucose uptake is still under investigation. However, research on PAHSAs in general, and S-9-PAHSA in particular, points towards the involvement of G-protein coupled receptors (GPCRs) and the canonical insulin signaling pathway.
Proposed Signaling Pathway for PAHSA-Mediated Glucose Uptake
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR120 Binding Affinity Assay for 9(R)-PAHSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolism and inflammation.[1][2] Activated by long-chain fatty acids, GPR120 is a promising therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[2][3] 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) is an endogenous lipid that has been identified as a GPR120 agonist, augmenting insulin-stimulated glucose uptake and exerting anti-inflammatory effects.[1] This document provides detailed protocols and data for assessing the binding affinity of this compound for GPR120.
Data Presentation: GPR120 Ligand Affinities and Potencies
The following table summarizes the quantitative data for this compound and other relevant GPR120 ligands. It is important to note that much of the available data is from functional assays (EC50/IC50) rather than direct binding assays (Ki/Kd).
| Compound | Assay Type | Receptor Species | Cell Line | Measured Value | Reference |
| This compound | Agonist Activity (unspecified) | Not Specified | Not Specified | Weak Agonism (~23% of max) | |
| 9-PAHSA | Antagonism (of Chemokine Receptors) | Human | Recombinant | IC50 = 19 µM (for GPR120 agonism) | |
| Compound A | Agonist Activity | Not Specified | Not Specified | EC50 = ~0.35 µM | |
| TUG-891 | Calcium Flux | Human | CHO cells | EC50 = 43.7 nM | |
| Grifolic acid | Proliferation Inhibition | Not Specified | DU145 cells | IC50 = 5.7 µM | |
| AH7614 | Antagonist Activity | Not Specified | Not Specified | Selective GPR120 antagonist |
Experimental Protocols: GPR120 Competitive Binding Assay
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably expressing human GPR120.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
-
Radioligand: [³H]-TUG-891 (or another suitable high-affinity tritiated GPR120 agonist) at a concentration of ~0.5-5 nM.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled GPR120 agonist (e.g., TUG-891).
-
Test Compound: this compound, prepared in a stock solution (e.g., in DMSO) and serially diluted.
-
96-well Plates: For conducting the assay.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
-
Glass Fiber Filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell Harvester.
Protocol Steps
1. Membrane Preparation
- Culture GPR120-expressing cells to confluency.
- Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
- Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
- Repeat the centrifugation step.
- Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
2. Competitive Binding Assay
- Thaw the GPR120 membrane aliquots on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.
- In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.
- Non-specific Binding: 50 µL of non-labeled TUG-891 (10 µM), 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.
- Competitive Binding: 50 µL of serially diluted this compound, 50 µL of [³H]-TUG-891, and 100 µL of diluted membranes.
- Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis
- Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- Plot the percentage of specific binding against the log concentration of this compound.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).
- Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + ([L]/Kd))
- Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for GPR120.
Visualizations
GPR120 Signaling Pathway
References
Application Notes and Protocols for the Lipidomic Profiling of FAHFAs, Including 9(R)-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed workflow and experimental protocols for the quantitative analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), with a specific focus on the bioactive lipid 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA). FAHFAs are an emerging class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties, making them a promising area for therapeutic development.[1][2] Accurate and robust analytical methods are crucial for understanding their physiological roles and exploring their therapeutic potential.
Introduction to FAHFAs
Discovered in 2014, FAHFAs are a novel class of lipids that have been identified as key regulators of metabolic and inflammatory signaling.[2] This family of lipids consists of a fatty acid esterified to a hydroxy fatty acid. One of the most studied members is Palmitic Acid Hydroxy Stearic Acid (PAHSA), which exists as several positional isomers, with 9-PAHSA being a predominant and particularly active form.[3] Research has shown that levels of FAHFAs, such as 9-PAHSA, are correlated with insulin sensitivity and are reduced in the serum and adipose tissue of insulin-resistant humans.[2][4] Administration of 9-PAHSA in animal models has been shown to improve glucose tolerance, stimulate insulin and GLP-1 secretion, and exert anti-inflammatory effects, partly through signaling via the G-protein coupled receptor GPR120.[2] The stereoisomer this compound has been identified as the predominant form that accumulates in adipose tissues.[5]
The analysis of FAHFAs in biological matrices is challenging due to their low abundance and the existence of numerous regio-isomers.[1] This necessitates highly sensitive and specific analytical workflows, typically employing liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow Overview
The overall workflow for FAHFA profiling involves several key stages, from sample collection to data analysis. Each step is critical for achieving accurate and reproducible quantification.
Figure 1: Experimental workflow for FAHFA lipidomics profiling.
Quantitative Data Summary
The following tables summarize reported concentrations of various FAHFAs in different biological samples. These values can serve as a reference for expected physiological levels.
Table 1: PAHSA Concentrations in Human and Mouse Samples
| Sample Type | Species | Condition | 9-PAHSA Concentration | Other PAHSA Isomers | Reference |
| Human Plasma | Human | Various Glycemic States | Present, significant differences observed | 5-, 6-, 7-, 8-, 10-, 11-, 12/13-PAHSA also detected | [1] |
| Human Serum | Human | Breast Cancer Patients | Significantly decreased | 13-PAHSA, 13-SAHSA, 12-SAHSA also decreased | [1] |
| Mouse Serum | Mouse | Wild Type (WT) | ~0.5 pmol/mL | PAHSA and PAHOA are most concentrated | [1] |
| Mouse Adipose Tissue (WAT) | Mouse | Wild Type (WT) | ~100 pmol/g | 5-, 7-, 12/13-PAHSA also present | [1] |
| Mouse Adipose Tissue (WAT) | Mouse | AG4OX | ~1800 pmol/g | Levels are 16-18 fold higher than WT | [2] |
| Mouse Liver | Mouse | Wild Type (WT) | ~20 pmol/g | - | [1] |
Table 2: OAHSA Concentrations in Biological Samples
| Sample Type | Species | Condition | OAHSA Isomer Concentrations | Reference |
| Human Plasma | Human | - | 8-, 9-, and 10-OAHSA have the highest levels | [1][6] |
| Mouse Adipose Tissue (WAT) | Mouse | AG4OX vs WT | Significantly higher in AG4OX mice | [6] |
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Adipose Tissue
This protocol is adapted from methods described for the extraction of total lipids from adipose tissue, with subsequent enrichment for FAHFAs.[6][7]
Materials:
-
Adipose tissue (150 mg)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Isotope-labeled internal standard solution (e.g., ¹³C₄-9-PAHSA in chloroform, 5 pmol/sample)
-
Dounce homogenizer
-
Centrifuge (capable of 2,200 x g at 4°C)
-
Nitrogen evaporator
Procedure:
-
Place 150 mg of adipose tissue in a dounce homogenizer on ice.
-
Add 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA).[6]
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.[6]
-
Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for solid-phase extraction or can be stored at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for FAHFA Enrichment
This SPE protocol is crucial for removing neutral lipids (like triglycerides) that can interfere with LC-MS analysis and enriching the more polar FAHFAs.[1][6][7]
Materials:
-
Dried lipid extract from Protocol 1
-
Silica SPE cartridges (e.g., Strata SI-1, 500 mg silica, 3 mL)[6]
-
Hexane (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Positive pressure manifold or nitrogen source
Procedure:
-
Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate, followed by 6 mL of hexane.[6][8] A positive pressure manifold can be used to expedite solvent flow.[6]
-
Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned cartridge.[6][8]
-
Wash the cartridge with 6 mL of 5% ethyl acetate in hexane to elute neutral lipids.[6][8] Discard this fraction.
-
Elute the FAHFAs from the cartridge with 4 mL of ethyl acetate into a clean collection tube.[6][8]
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a small volume (e.g., 40 µL) of methanol for LC-MS/MS analysis.[6][8]
Protocol 3: LC-MS/MS Analysis of FAHFAs
This protocol outlines a targeted method for the separation and quantification of FAHFA isomers using liquid chromatography-tandem mass spectrometry.
Instrumentation and Columns:
-
UPLC System coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm.[6][8]
LC Parameters:
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.[6][8]
-
Run Time: 30 minutes.[6]
MS/MS Parameters (MRM Mode):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. At least one quantifier and one or two qualifier transitions should be monitored for each analyte and internal standard.[6] The fragmentation of 9-PAHSA typically yields major product ions at m/z 255, 281, and 299 from the precursor ion [M-H]⁻.[7][9]
Table 3: Example MRM Transitions for 9-PAHSA
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 9-PAHSA | 537.5 | 255.2 | Quantifier |
| 9-PAHSA | 537.5 | 299.3 | Qualifier |
| ¹³C₄-9-PAHSA (Internal Standard) | 541.5 | 259.2 | Quantifier |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Signaling Pathway of 9-PAHSA
9-PAHSA exerts many of its beneficial metabolic effects by acting as an agonist for the G-protein coupled receptor GPR120.[2] Activation of this receptor in adipocytes and other cell types initiates signaling cascades that enhance insulin sensitivity and reduce inflammation.
Figure 2: Simplified signaling pathway of 9-PAHSA through the GPR120 receptor.
Conclusion
The protocols and data presented here provide a comprehensive framework for the robust quantification of FAHFAs, including the therapeutically relevant isomer this compound. Careful implementation of these methods, particularly the enrichment of FAHFAs via solid-phase extraction and the use of stable isotope-labeled internal standards, is essential for obtaining high-quality, reproducible data. This will enable researchers to further elucidate the roles of these novel lipids in health and disease and to advance the development of FAHFA-based therapeutics.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Deuterated 9(R)-PAHSA as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-inflammatory and anti-diabetic properties. Among the various isomers, 9(R)-PAHSA has garnered considerable interest for its therapeutic potential. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, and deuterated this compound serves as an excellent internal standard for this purpose.
This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., deuterium, ¹³C). Because the internal standard and the analyte behave nearly identically during sample preparation (extraction, cleanup) and analysis (chromatography, ionization), any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, accurate quantification can be achieved.
Deuterated this compound is an ideal internal standard as it co-elutes with the endogenous this compound, experiences similar matrix effects, and can be distinguished by its higher mass in the mass spectrometer.
Application Notes
Selection of Internal Standard:
While both deuterated and ¹³C-labeled internal standards are effective, there are some considerations. ¹³C-labeled standards are often considered the "gold standard" as they are less likely to exhibit chromatographic separation from the unlabeled analyte.[1][2][3][4] However, deuterated standards are generally more readily available and cost-effective. For most applications, a highly deuterated this compound (e.g., 9-PAHSA-d9) provides excellent accuracy and precision. It is crucial to use a high-purity deuterated standard to avoid interference from any unlabeled material.
Sample Preparation:
The extraction of PAHSAs from biological matrices such as serum, plasma, or tissue homogenates is a critical step. A liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is a common and effective method for isolating and concentrating these lipids. The deuterated this compound internal standard should be added to the sample at the very beginning of the extraction process to account for any losses during sample preparation.
Chromatography:
Reverse-phase liquid chromatography is typically used for the separation of PAHSA isomers. A C18 column with a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water with a modifier like ammonium acetate) can achieve good separation of 9-PAHSA from other isomers and interfering compounds. The chromatographic conditions should be optimized to ensure that the deuterated and non-deuterated 9-PAHSA co-elute.
Mass Spectrometry:
Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the quantification of low-abundance lipids like PAHSAs. Specific precursor-to-product ion transitions for both the endogenous this compound and the deuterated internal standard are monitored.
Experimental Protocols
Materials and Reagents
-
Deuterated this compound (e.g., 9-PAHSA-d9)
-
Unlabeled this compound standard
-
LC-MS grade methanol, acetonitrile, water, and isopropanol
-
Formic acid and ammonium acetate
-
Chloroform and hexane
-
Solid-phase extraction (SPE) cartridges (e.g., silica-based)
-
Biological matrix (serum, plasma, tissue homogenate)
Sample Preparation Protocol
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., serum) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of deuterated this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation and Lipid Extraction (LLE):
-
Add 300 µL of cold methanol to the sample.
-
Vortex for 30 seconds.
-
Add 600 µL of chloroform.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the lower organic layer to a new glass tube.
-
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition an SPE cartridge with hexane.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane:ethyl acetate 95:5).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the PAHSAs with a more polar solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
LC-MS/MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A suitable gradient to separate 9-PAHSA from other isomers (e.g., start with 80% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
9-PAHSA: Monitor at least two transitions (e.g., m/z 537.5 -> 283.3 and m/z 537.5 -> 255.2). The exact m/z values may vary slightly depending on the instrument and adducts formed.
-
Deuterated 9-PAHSA (e.g., d9): Monitor the corresponding shifted transitions (e.g., m/z 546.5 -> 283.3 and m/z 546.5 -> 255.2).
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the unlabeled 9-PAHSA to the deuterated internal standard against the concentration of the calibrators.
-
Use the regression equation from the calibration curve to determine the concentration of 9-PAHSA in the unknown samples.
Data Presentation
The following tables summarize typical quantitative data expected from a validated LC-MS/MS method using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ±15% |
| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9-PAHSA | 537.5 | 283.3 (Quantifier) | 20 |
| 537.5 | 255.2 (Qualifier) | 25 | |
| 9-PAHSA-d9 (IS) | 546.5 | 283.3 (Quantifier) | 20 |
| 546.5 | 255.2 (Qualifier) | 25 |
Mandatory Visualizations
Signaling Pathways of 9-PAHSA
9-PAHSA exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.
Caption: 9-PAHSA activates the GPR120 signaling pathway.
Caption: 9-PAHSA inhibits the NF-κB inflammatory pathway.
Caption: 9-PAHSA modulates the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
Caption: Workflow for this compound quantification.
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ukisotope.com [ukisotope.com]
Application Notes and Protocols for the Administration of 9(R)-PAHSA in Mice for Metabolic Studies
Introduction
Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Among the various isomers, 9-hydroxy stearic acid (9-PAHSA) is one of the most abundant and has been a focus of metabolic research.[3][4] Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and their levels correlate strongly with insulin sensitivity.[5][6] Administration of 9-PAHSA in mouse models has been shown to lower blood glucose, improve glucose tolerance, and reduce adipose tissue inflammation, making it a promising candidate for the development of therapeutics for type 2 diabetes.[5][7]
These application notes provide a comprehensive overview of the administration of 9(R)-PAHSA to mice for metabolic studies, including detailed protocols for key experiments and a summary of expected outcomes based on current literature.
Mechanism of Action: Signaling Pathways
9-PAHSA exerts its biological effects primarily by acting as a ligand for G-protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[8][9] Activation of GPR120 in adipocytes and other metabolically active tissues initiates a cascade of downstream signaling events that collectively contribute to improved metabolic homeostasis.
Key signaling events include:
-
Enhanced Glucose Uptake: In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[7]
-
Anti-Inflammatory Effects: 9-PAHSA attenuates inflammation by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in a GPR120-dependent manner.[8][9]
-
Stimulation of GLP-1: Administration of 9-PAHSA has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone that enhances insulin secretion.[5]
-
Autophagy Regulation: Some studies suggest 9-PAHSA may regulate autophagy pathways, potentially through the PI3K/AKT/mTOR signaling axis, contributing to its protective effects in diabetic complications.[5][10]
Application Notes: In Vivo Studies Summary
The administration of 9-PAHSA has been investigated in various mouse models of metabolic dysfunction. The most common methods of administration are oral gavage and subcutaneous osmotic minipumps. While many studies report beneficial effects, it is noteworthy that some studies have found no significant improvement in glucose control, suggesting that the effects may be dependent on the specific experimental conditions, including mouse strain, diet composition, and gut microbiota.[11][12]
Table 1: Summary of Quantitative Data from In Vivo 9-PAHSA Studies in Mice
| Mouse Model & Diet | Administration Route & Dose | Duration | Key Metabolic Outcomes | Reference |
| C57BL/6J, High-Fat Diet (HFD) | Oral Gavage (5- & 9-PAHSA mix, 45 mg/kg each) | 24-27 days | In Germ-Free (GF) mice, PAHSA treatment did not improve glucose tolerance or insulin sensitivity, suggesting a role for gut microbiota.[1] | [1] |
| db/db mice | Oral Gavage (50 mg/kg/day) | 4 weeks | Reduced blood glucose levels after 2 weeks; attenuated myocardial hypertrophy and dysfunction.[5] | [5] |
| C57BL/6J, HFD | Subcutaneous minipumps (9-PAHSA: 0.4 mg/day) | 2 months | Chronic treatment improved whole-body insulin sensitivity and hepatic insulin sensitivity.[13] | [13] |
| HFD-fed mice | Oral Gavage (single dose) | Acute | A single oral dose improved glucose tolerance in insulin-resistant HFD-fed mice.[14] | [14] |
| HFD-induced DACI mice | Oral Gavage (30 mg/kg/day) | 1 month | No significant effect on body weight.[15] | [15] |
| C57BL/6J, Chow | Oral Gavage (5- & 9-PAHSA mix, 15 mg/kg each) | 21 days | Improved insulin sensitivity after 13 days of treatment.[1] | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of 9-PAHSA and for subsequent metabolic assessment in mice.
Protocol 1: Preparation and Administration of this compound
A. Vehicle Preparation A common vehicle for oral administration of PAHSAs consists of PEG400, Tween-80, and water.[5][16]
-
Prepare the vehicle solution by mixing 50% PEG400, 0.5% Tween-80, and 49.5% sterile water (v/v/v).
-
Vortex thoroughly until the solution is homogenous.
-
This vehicle can be stored at 4°C for short-term use.
B. This compound Solution Preparation
-
Weigh the required amount of this compound powder based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice in the treatment group.
-
Dissolve the this compound directly into the prepared vehicle.
-
Slightly warming the vehicle and vortexing can aid in dissolution. Ensure the final solution is clear and homogenous before administration.
C. Administration via Oral Gavage
Oral gavage is a common method for daily dosing.
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[17]
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[18] Gently insert the needle into the esophagus. The mouse should swallow the needle; do not force it.[17]
-
Injection: Slowly dispense the calculated volume of the 9-PAHSA solution. The maximum recommended volume for a mouse is typically <10 ml/kg.[19]
-
Post-Procedure: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
D. Administration via Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the mouse, tilting its head slightly downward.[19]
-
Injection Site: Identify the lower right or left abdominal quadrant. This location avoids the cecum and urinary bladder.[19]
-
Injection: Using an appropriately sized needle (e.g., 25-27g), insert it at a 30-40° angle into the peritoneal cavity.[20] Aspirate slightly to ensure no fluid or blood is drawn, which would indicate improper placement.
-
Post-Procedure: Slowly inject the substance, withdraw the needle, and return the mouse to its cage. Observe for any complications.[19]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the circulation.
-
Fasting: Fast mice for 6 hours (morning fast) or 16-18 hours (overnight fast). Ensure free access to water.[21][22] A 6-hour fast may reduce the stress associated with prolonged food deprivation.[21]
-
Baseline Glucose (Time 0): Weigh the mouse. Obtain a baseline blood glucose reading. Restrain the mouse and make a small nick at the tip of the tail vein with a sterile scalpel.[18] Gently milk the tail to obtain a small drop of blood and measure glucose using a calibrated glucometer.[22]
-
Glucose Administration: Immediately after the baseline reading, administer a sterile 20% glucose solution (2 g/kg body weight) via oral gavage.[18][23]
-
Blood Glucose Monitoring: Collect blood from the tail nick at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose at each time point.[18]
-
Data Analysis: Plot the glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Protocol 3: Intraperitoneal Insulin Tolerance Test (IPITT)
The ITT measures the whole-body response to insulin, indicating insulin sensitivity.
-
Fasting: Fast mice for 5-6 hours.[23][24] This shorter fasting period is crucial to avoid hypoglycemia masking the effects of exogenous insulin.
-
Baseline Glucose (Time 0): Obtain a baseline blood glucose reading from the tail vein as described in the OGTT protocol.
-
Insulin Administration: Administer insulin via intraperitoneal (IP) injection. A typical dose for C57BL/6J mice is 0.5-1.0 U/kg body weight.[23][25] The exact dose may need to be optimized based on the mouse strain and degree of insulin resistance.[25]
-
Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, 90, and 120 minutes post-insulin injection.[23][26]
-
Data Analysis: Plot the percentage of initial blood glucose over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity. Calculate the AUC for a quantitative comparison.
Protocol 4: Tissue Collection and Analysis
At the end of the study, tissues are collected for further analysis.
-
Fasting/Refeeding: Depending on the experimental endpoint, animals may be fasted overnight or fasted and then refed for a short period (e.g., 6 hours) before termination.[1]
-
Anesthesia and Euthanasia: Anesthetize the mice according to approved institutional protocols.
-
Blood Collection: Collect blood via cardiac puncture for serum or plasma preparation.[4] This can be used to measure levels of insulin, GLP-1, lipids, and cytokines.[10]
-
Tissue Harvesting: Rapidly dissect key metabolic tissues such as the liver, perigonadal white adipose tissue (pgWAT), and skeletal muscle.[4]
-
Processing:
-
Snap-freezing: Immediately snap-freeze tissue samples in liquid nitrogen for subsequent analysis of RNA (gene expression), protein (Western blotting), or metabolites.[5]
-
Fixation: Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining for steatosis, immunohistochemistry).[5]
-
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. protocols.io [protocols.io]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scribd.com [scribd.com]
- 25. mmpc.org [mmpc.org]
- 26. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols: Measuring the Effect of 9(R)-PAHSA on Adipocyte Browning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and associated metabolic disorders represent a growing global health crisis. A promising therapeutic strategy to combat these conditions is the induction of "browning" in white adipose tissue (WAT). This process involves the conversion of energy-storing white adipocytes into thermogenic beige or "brite" adipocytes, which share characteristics with brown adipocytes, most notably the expression of Uncoupling Protein 1 (UCP1). UCP1 dissipates the mitochondrial proton gradient, releasing energy as heat instead of ATP, thereby increasing energy expenditure.
9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) is an endogenous lipid that has emerged as a potential therapeutic agent for its anti-inflammatory and insulin-sensitizing properties. Recent studies have indicated that this compound also plays a significant role in promoting adipocyte browning, making it a molecule of high interest for the development of novel anti-obesity therapies.[1][2]
These application notes provide a comprehensive overview of the methodologies to study the effects of this compound on adipocyte browning, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: this compound Signaling in Adipocyte Browning
This compound primarily exerts its effects on adipocyte browning through the activation of the G-protein coupled receptor 120 (GPR120).[1][2] This initiates a signaling cascade that leads to the upregulation of key thermogenic genes. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, which is known to suppress browning.[1][2]
The signaling pathway is illustrated in the diagram below:
Data Presentation
The following tables summarize the expected quantitative changes in key browning markers upon treatment of adipocytes with this compound. These values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Gene Expression Analysis of Browning Markers in 3T3-L1 Adipocytes Treated with this compound (24 hours)
| Gene Marker | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| Ucp1 | Increased | Significantly Increased | Markedly Increased |
| Pgc-1α | Increased | Significantly Increased | Markedly Increased |
| Prdm16 | Increased | Significantly Increased | Significantly Increased |
| Cidea | Increased | Increased | Significantly Increased |
Table 2: Protein Expression Analysis of Browning Markers in 3T3-L1 Adipocytes Treated with this compound (48 hours)
| Protein Marker | This compound (25 µM) |
| UCP1 | Increased |
| PGC-1α | Increased |
Experimental Workflow
A typical workflow for investigating the effect of this compound on adipocyte browning is outlined below.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (P/S) (Growth Medium)
-
DMEM (high glucose) with 10% Fetal Bovine Serum (FBS) and 1% P/S (Differentiation Medium)
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
6-well plates
Protocol:
-
Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells in 6-well plates and grow to confluence (Day -2).
-
Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium containing IBMX, dexamethasone, and insulin.
-
On Day 2, replace the medium with Differentiation Medium containing only insulin.
-
On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium.
-
Mature adipocytes are typically observed between Day 8 and Day 12.
This compound Treatment
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound stock solution (in DMSO or ethanol)
-
Differentiation Medium
Protocol:
-
On Day 8 of differentiation, replace the medium with fresh Differentiation Medium containing the desired concentrations of this compound (e.g., 10, 25, 50 µM).
-
Include a vehicle control (DMSO or ethanol) at the same final concentration as the highest this compound dose.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours) before harvesting for downstream analysis.
Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (Ucp1, Pgc-1α, Prdm16, Cidea) and a housekeeping gene (e.g., β-actin, Gapdh)
-
qPCR instrument
Protocol:
-
Harvest cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
A typical qPCR cycle is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-UCP1, anti-PGC-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (β-actin).
Immunofluorescence Staining
Materials:
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-UCP1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow and differentiate 3T3-L1 cells on glass coverslips.
-
After treatment with this compound, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on glass slides with mounting medium.
-
Visualize the staining using a fluorescence microscope.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the browning effects of this compound on adipocytes. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying this compound-induced thermogenesis and evaluate its potential as a therapeutic agent for obesity and related metabolic diseases. Consistent and reproducible data generated using these standardized protocols will be crucial for advancing the development of novel therapies targeting adipocyte browning.
References
Troubleshooting & Optimization
Improving the yield of 9(R)-Pahsa chemical synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chemical synthesis of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA). It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, leading to low yields or impure products.
Question: Why is the overall yield of my this compound synthesis consistently low?
Answer: Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. Here are some common areas to investigate:
-
Incomplete Starting Material Conversion: The initial steps, such as the formation of an epoxide from a precursor like oleic acid, may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure full consumption of the starting material before proceeding.
-
Suboptimal Stereospecificity: The enzymatic or chemical resolution step to obtain the desired (R)-enantiomer of the 9-hydroxystearic acid intermediate is critical. An inefficient resolution will result in a lower yield of the desired enantiomer. Consider screening different enzymes or chiral resolving agents.
-
Inefficient Esterification: The final esterification step between 9(R)-hydroxystearic acid and palmitic acid (or an activated derivative) can be challenging. Ensure anhydrous conditions, as water can hydrolyze the activated palmitic acid and compete with the esterification reaction. The choice of coupling agents and reaction conditions is also crucial.[1][2]
-
Product Degradation: 9-PAHSA, like other fatty acid esters, can be susceptible to hydrolysis under acidic or basic conditions during workup and purification.[2] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.
-
Purification Losses: Significant loss of product can occur during chromatographic purification. Optimize your column chromatography conditions (e.g., silica gel activity, solvent system) to achieve good separation without excessive product retention on the column.
Question: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?
Answer: Side-product formation is a common challenge. Here are some potential side reactions and mitigation strategies:
-
Dimerization of Palmitic Acid: If using an activated form of palmitic acid, such as an acid chloride or anhydride, it can react with another molecule of palmitic acid to form a dimer. This can be minimized by slow addition of the activated palmitic acid to the reaction mixture containing 9(R)-hydroxystearic acid.
-
Elimination Reactions: The hydroxyl group in 9-hydroxystearic acid can undergo elimination to form an alkene under harsh acidic or basic conditions and high temperatures. Use milder reaction conditions whenever possible.
-
Acyl Migration: While less common for this specific structure, acyl migration is a possibility in polyhydroxylated fatty acids. This can be minimized by careful selection of protecting groups if other hydroxyls are present and by using optimized reaction conditions.
-
Epoxide Ring-Opening with an incorrect nucleophile: In syntheses starting from an epoxide, the ring-opening step must be highly regioselective to yield the 9-hydroxy isomer. The choice of nucleophile and reaction conditions is critical to avoid the formation of the 10-hydroxy isomer.
Question: My final product is difficult to purify. What are the best practices for purifying this compound?
Answer: The purification of this compound, a lipophilic molecule, requires careful technique.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.
-
Solid-Phase Extraction (SPE): SPE can be a useful technique for preliminary purification or to remove specific impurities.[3] An aminopropyl-silica column can be used to separate fatty acid esters from other lipids.[3]
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often employed. An ODS (C18) column with a mobile phase of isopropanol and water can be effective for separating different fatty acid esters.[3]
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective final purification step to obtain highly pure this compound.
Frequently Asked Questions (FAQs)
Question: What are the common starting materials for the synthesis of this compound?
Answer: Common and accessible starting materials for the synthesis of this compound include:
-
Oleic Acid: This is a readily available and cost-effective starting material. The synthesis typically involves epoxidation of the double bond, followed by stereoselective ring-opening to introduce the hydroxyl group at the 9-position.
-
Methyl Oleate: Similar to oleic acid, its methyl ester can also be used as a precursor.[4]
-
(S)-Dimorphecolic Acid: This naturally occurring fatty acid can be a precursor for enantiopure (R)-9-HSA, which simplifies the stereoselective synthesis.[5]
Question: What are the key steps in a typical synthesis of this compound?
Answer: A general synthetic route for this compound involves the following key transformations:
-
Formation of a 9,10-epoxystearate: This is often achieved by treating a precursor like methyl oleate with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
-
Stereoselective Epoxide Opening: The epoxide is then opened with a nucleophile, often water or a hydroxide source, under enzymatic or chiral catalyst control to produce the (R,S)- or (S,R)-diol. Subsequent steps are then required to isolate the desired stereoisomer of 9-hydroxystearic acid.
-
Esterification: The purified 9(R)-hydroxystearic acid is then esterified with palmitic acid. This is typically achieved by activating the carboxylic acid of palmitic acid (e.g., forming the acid chloride or using a coupling agent like DCC/DMAP) and reacting it with the hydroxyl group of 9(R)-hydroxystearic acid.
Question: How can I confirm the stereochemistry of my synthesized this compound?
Answer: Confirming the stereochemistry is crucial. The following methods can be employed:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating enantiomers. By comparing the retention time of the synthesized product with that of a known standard of R- and S-9-PAHSA, the enantiomeric excess can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The 9-hydroxy group can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters. The NMR spectra of these diastereomers will show distinct signals, allowing for the determination of the enantiomeric ratio.
-
Optical Rotation: Measurement of the specific rotation of the purified product using a polarimeter and comparison with the literature value for enantiopure this compound can indicate the enantiomeric purity.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction conditions can impact the yield and purity of key steps in this compound synthesis. These are representative examples and actual results may vary.
Table 1: Effect of Catalyst on the Esterification of 9(R)-Hydroxystearic Acid with Palmitic Acid
| Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| DCC/DMAP | 12 | 25 | 85 | 92 |
| EDCI/HOBt | 12 | 25 | 88 | 95 |
| H₂SO₄ (catalytic) | 24 | 60 | 75 | 85 |
| No Catalyst | 48 | 60 | <10 | - |
Table 2: Influence of Solvent on Epoxide Ring Opening
| Solvent | Reaction Time (h) | Temperature (°C) | Diol Yield (%) | Regioselectivity (9-OH:10-OH) |
| Dichloromethane | 24 | 0 | 90 | 95:5 |
| Tetrahydrofuran | 24 | 0 | 85 | 92:8 |
| Water | 48 | 25 | 70 | 80:20 |
Experimental Protocols
Protocol 1: Esterification of 9(R)-Hydroxystearic Acid with Palmitoyl Chloride
-
Dissolve 9(R)-hydroxystearic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
-
Condition an aminopropyl-silica SPE cartridge by washing with hexane.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the conditioned SPE cartridge.
-
Elute the this compound and other fatty acid esters with hexane. More polar impurities will be retained on the column.
-
Collect the eluate and concentrate under reduced pressure.
-
Further purification by HPLC may be necessary to isolate this compound from other co-eluting esters.
Visualizations
Caption: A simplified chemical synthesis pathway for this compound starting from methyl oleate.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. aocs.org [aocs.org]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-Hydroxystearic Acid Derivatives and Their Antiproliferative Activity on HT 29 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor aqueous solubility of 9(R)-Pahsa in assays
Welcome to the technical support center for 9(R)-PAHSA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges encountered during experiments, with a focus on its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (9(R)-palmitic acid hydroxy stearic acid) is an endogenous bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] It is the predominant stereoisomer of 9-PAHSA found in adipose tissues.[4] Preclinical studies have shown that 9-PAHSA exhibits anti-diabetic and anti-inflammatory effects.[2][3] Its biological activities include improving glucose tolerance, stimulating insulin secretion, and modulating immune functions.[1][2]
Q2: What is the known signaling pathway for this compound?
This compound is known to act as a ligand for the G-protein-coupled receptor 120 (GPR120).[5][6] Activation of GPR120 by 9-PAHSA can inhibit the lipopolysaccharide (LPS)-induced NF-κB signaling pathway, leading to anti-inflammatory effects.[5][6] Additionally, 9-PAHSA has been shown to increase cardiac autophagy through the p-AKT/mTOR/PI3KIII-BECN-1 pathway in diabetic mice.[7]
Q3: What are the known solubilities of this compound in common laboratory solvents?
This compound is a lipid and is therefore poorly soluble in aqueous solutions. Its solubility in various organic solvents has been determined by suppliers.
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 20 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Data sourced from Cayman Chemical and GlpBio.[2][4]
Troubleshooting Guide: Overcoming Poor Aqueous Solubility
This guide addresses common issues related to the poor aqueous solubility of this compound in experimental assays.
Problem 1: Precipitation of this compound upon addition to aqueous assay buffer or cell culture medium.
-
Cause: The hydrophobic nature of this compound causes it to aggregate and precipitate when the concentration of the organic solvent from the stock solution is diluted in an aqueous environment.
-
Solutions:
-
Optimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay as low as possible while maintaining the solubility of this compound. It is recommended to test a range of final solvent concentrations to find the optimal balance between solubility and potential solvent-induced artifacts in your assay.
-
Use of Surfactants or Co-solvents: For in vivo or in vitro studies, a vehicle containing surfactants and co-solvents can be used. A common formulation is a vehicle of 50% PEG400, 0.5% Tween-80, and 49.5% water.[1]
-
Sonication: After diluting the this compound stock solution into the aqueous buffer, sonication can help to disperse the compound and transiently increase its solubility.[3]
-
Heating: Gently warming the solution to 37°C can aid in dissolving this compound.[4]
-
Problem 2: Inconsistent results in cell-based assays.
-
Cause: Poor solubility can lead to inconsistent concentrations of bioavailable this compound between wells or experiments. The compound may also adhere to plasticware.
-
Solutions:
-
Pre-incubation Strategy: In some protocols, cells are pre-incubated with this compound for a period (e.g., 30 minutes) before adding other reagents.[1] This may allow for better partitioning of the lipid into the cell membranes.
-
Vehicle Control: Always include a vehicle control (the same concentration of solvent or formulation vehicle without this compound) to account for any effects of the delivery system on the cells.
-
Visual Inspection: Before and after adding to cells, visually inspect the diluted this compound solution for any signs of precipitation.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol is adapted from methodologies used in GPCR activation and cytokine secretion assays.[1]
-
Prepare a Stock Solution:
-
Dissolve this compound in 100% ethanol to a concentration of 10 mg/ml.
-
Store the stock solution at -20°C or -80°C.[4]
-
-
Prepare the Working Solution:
-
On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentration.
-
The final ethanol concentration should be kept low (e.g., <1%) to minimize solvent toxicity.
-
-
Application to Cells:
-
For antagonist assays, pre-incubate the cells with the this compound working solution for 30 minutes at 37°C.[1]
-
Following pre-incubation, add the agonist to the cells.
-
For other assays, add the this compound working solution to the cells and incubate for the desired experimental duration.
-
Protocol 2: Formulation of this compound for In Vivo Studies
This protocol is based on a vehicle formulation used for metabolic studies in mice.[1]
-
Prepare the Vehicle:
-
Prepare a solution of 50% PEG400 and 0.5% Tween-80 in water.
-
Mix thoroughly to ensure homogeneity.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the PEG/Tween vehicle to the desired final concentration.
-
Sonication or gentle warming may be required to fully dissolve the compound.
-
-
Administration:
-
The formulation can be administered via oral gavage or other appropriate routes.
-
Ensure the formulation is a clear solution before administration.
-
Disclaimer: These protocols and guides are for research purposes only. Researchers should optimize these protocols for their specific experimental systems. Always consult relevant safety data sheets before handling any chemical compounds.
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-PAHSA | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of 9(R)-PAHSA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing vehicle formulations for the in vivo delivery of 9(R)-PAHSA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the in vivo delivery of this compound?
A1: this compound is a lipophilic molecule with poor water solubility, which presents several challenges for in vivo delivery. The primary challenges include:
-
Achieving a stable and homogenous formulation: this compound can easily precipitate out of aqueous solutions, leading to inaccurate dosing and potential toxicity.
-
Ensuring bioavailability: The choice of vehicle significantly impacts the absorption and systemic exposure of this compound. An inappropriate vehicle can lead to low bioavailability and mask the compound's therapeutic effects.
-
Vehicle-induced biological effects: Some vehicles, such as olive oil, have their own biological activities that can interfere with the experimental outcomes and confound data interpretation.[1]
-
Toxicity of the vehicle: High concentrations of certain solvents, like DMSO, can be toxic to animals.
Q2: Which vehicle formulations are recommended for in vivo delivery of this compound?
A2: Several vehicle formulations have been successfully used for the in vivo delivery of this compound. The choice of vehicle will depend on the administration route, desired concentration, and study duration. Commonly used formulations include:
-
A mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
A suspension in corn oil.[2]
-
A solution in a mixture of Ethanol and PBS.[3]
It is crucial to select a vehicle that ensures the solubility and stability of this compound while minimizing any intrinsic biological effects.
Q3: What is the maximum recommended concentration of DMSO in a formulation for mice?
A3: For optimal animal tolerability, it is recommended to keep the final concentration of DMSO in the administered formulation as low as possible. While higher concentrations can be used for short-term studies, for chronic dosing, it is advisable to keep the DMSO concentration below 10%, and ideally around 2% if possible, to avoid potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The solubility limit of this compound in the chosen vehicle has been exceeded. The temperature of the solution has dropped, causing the compound to fall out of solution. | Ensure you are not exceeding the known solubility limits (see Table 1). Gentle warming and sonication can help to redissolve the compound.[2] Prepare fresh formulations before each use if precipitation upon storage is an issue. |
| Phase separation observed in the formulation (e.g., oil and water layers). | The emulsifier (e.g., Tween-80) concentration is too low, or the mixing was insufficient to create a stable emulsion. | Increase the concentration of the emulsifying agent or improve the homogenization process. Ensure thorough vortexing or sonication after the addition of each component of the vehicle. |
| High viscosity of the formulation, making it difficult to administer. | High concentration of polymers like PEG300. | If possible, gently warm the formulation to reduce its viscosity before administration. Alternatively, consider using a lower concentration of the high-viscosity component, provided it does not compromise the solubility of this compound. |
| Inconsistent experimental results or lack of expected biological effect. | Poor bioavailability due to an inappropriate vehicle. The vehicle itself may be masking the effect of this compound (e.g., olive oil).[1] Instability of this compound in the formulation. | Test different vehicle formulations to optimize bioavailability. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. Assess the stability of this compound in your chosen vehicle over the duration of your experiment. |
| Adverse effects in animals (e.g., irritation, lethargy) after administration. | Toxicity of the vehicle components at the administered concentration. The pH or osmolality of the formulation is not within the physiological range. | Reduce the concentration of potentially toxic components like DMSO. Ensure the final formulation is isotonic and has a pH between 5 and 9. |
Quantitative Data on Vehicle Formulations
Table 1: Solubility of this compound in Various Solvents and Vehicles
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 15 mg/mL[3][4] | Can be used as a primary solvent to create a stock solution. |
| DMF | 20 mg/mL[3] | High solubility, but use in vivo should be carefully considered due to potential toxicity. |
| Ethanol | 20 mg/mL[3][4] | Can be used as a primary solvent. |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3][4] | Suitable for lower concentration formulations. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.5 mg/mL[2] | A commonly used vehicle for achieving a clear solution. |
| 10% DMSO, 90% Corn Oil | 0.5 mg/mL[2] | Suitable for oral gavage. |
Table 2: Stability of this compound
| Storage Condition | Form | Stability |
| -20°C | Powder | ≥ 3 years[2] |
| 4°C | Powder | ≥ 2 years[2] |
| -80°C | In solvent | 6 months[2] |
| -20°C | In solvent | 1 month[2] |
| Aqueous Solution | In Ethanol:PBS (1:1) | Not recommended for storage for more than one day.[5] |
Note: Stability in multi-component vehicles like DMSO/PEG300/Tween-80/saline should be empirically determined for the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle (for a final concentration of 0.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 5 mg/mL stock solution of this compound in DMSO. This may require warming and sonication to fully dissolve.[2]
-
To prepare 1 mL of the final formulation, take 100 µL of the 5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again to ensure complete mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly one last time.
-
Visually inspect the solution to ensure it is clear and free of any precipitate before administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the this compound formulation. The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
After administration, gently remove the gavage needle.
-
Monitor the animal for a short period after the procedure for any signs of distress.
Protocol 3: Administration of this compound via Subcutaneous Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes and needles (typically 25-27 gauge)
Procedure:
-
Gently restrain the mouse and lift a fold of skin, usually in the scruff of the neck or on the flank, to create a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Slowly inject the this compound formulation. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 100-200 µL.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Monitor the animal for any signs of irritation at the injection site.
Signaling Pathways and Visualizations
This compound has been shown to exert its biological effects primarily through the activation of G-protein-coupled receptor 120 (GPR120). This interaction triggers downstream signaling cascades that influence inflammation and metabolism.
1. This compound-Mediated Anti-Inflammatory Signaling Pathway
This compound can attenuate inflammation by inhibiting the Lipopolysaccharide (LPS)-induced NF-κB pathway through its interaction with GPR120.[6]
Caption: this compound inhibits the LPS-induced NF-κB inflammatory pathway via GPR120 activation.
2. This compound-Mediated Metabolic Signaling Pathway
Activation of GPR120 by this compound can also stimulate the PI3K/AKT pathway, which is involved in metabolic regulation, such as enhancing glucose uptake.
References
- 1. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 9-PAHSA | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Strategies to improve bioavailability of omega-3 fatty acids from ethyl ester concentrates | Semantic Scholar [semanticscholar.org]
Troubleshooting low signal intensity in 9(R)-Pahsa mass spectrometry
Technical Support Center: 9(R)-PAHSA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity during 9(R)-Palmitic acid hydroxy stearic acid (this compound) mass spectrometry experiments.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common challenge in mass spectrometry that can hinder the accurate quantification and identification of target analytes like this compound.[1][2] This guide provides a systematic approach to diagnosing and resolving the root causes of this issue.
Q1: My this compound signal is weak or undetectable. Where should I start troubleshooting?
Start by systematically evaluating the entire experimental workflow, from sample preparation to data acquisition. The following flowchart outlines a logical troubleshooting sequence.
References
Selecting appropriate controls for in vitro experiments with 9(R)-Pahsa
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and implementing appropriate controls in in vitro experiments involving 9(R)-PAHSA.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle control for this compound in vitro?
A1: Selecting the correct vehicle is critical, as this compound is a lipophilic molecule. The choice of solvent can influence its solubility, delivery to the cells, and even mask its biological effects.[1]
-
Recommended Solvents: For stock solutions, high-purity ethanol or DMSO are commonly used.[2]
-
Working Concentration: The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically not exceeding 0.1-1%, to avoid solvent-induced cellular stress or artifacts.[2]
-
Essential Control: Always include a "vehicle-only" control group in your experimental design. This group receives the same final concentration of the vehicle as the this compound-treated groups. This is the most fundamental negative control and is necessary to distinguish the effects of this compound from any effects of the solvent.
Q2: How can I be sure that the observed effects are specific to this compound and not due to off-target interactions?
A2: Demonstrating specificity is crucial for validating your results. This requires a multi-level approach to negative controls.
-
Vehicle Control: As mentioned above, this is the baseline negative control.
-
Mechanistic Control (GPR120-Dependence): this compound is known to act as a ligand for the G-protein-coupled receptor 120 (GPR120).[3][4] To confirm that the observed effects are mediated by this receptor, experiments should be performed in a cell system where GPR120 expression is silenced (e.g., using siRNA or shRNA) or knocked out. The biological effects of this compound should be significantly attenuated or completely abolished in these GPR120-deficient cells compared to control cells.[3][4]
-
Structural Analogue Control: While a truly "inactive" isomer is not well-defined, using the S-enantiomer, S-9-PAHSA, can serve as a valuable comparative control. Some studies have suggested that the S-enantiomer may have different or more potent effects in certain contexts, so comparing the activity of both can provide insights into the stereospecificity of the response.[5][6]
Q3: What are suitable positive controls to use in my this compound experiments?
A3: The choice of a positive control is entirely dependent on the biological question you are asking and the specific assay you are performing.
-
For GPR120 Activation: To confirm that your cell system is responsive to GPR120 agonism, you can use other known ligands. Natural omega-3 fatty acids like docosahexaenoic acid (DHA) or synthetic GPR120 agonists (e.g., CpdA) are excellent positive controls.[7][8][9]
-
For Anti-Inflammatory Assays: Since this compound has anti-inflammatory properties, a common experimental setup is to first induce an inflammatory response and then treat with this compound to see if it can reverse or prevent it. Lipopolysaccharide (LPS) is a potent inflammatory stimulus widely used to activate pathways like NF-κB.[2][3] In this case, the "LPS-only" group serves as the positive control for inflammation.
-
For Insulin Sensitizing Assays: When assessing effects on glucose uptake, insulin is the primary positive control. To test for an insulin-sensitizing effect of this compound, you would typically use a sub-maximal concentration of insulin, both with and without this compound, to demonstrate an enhanced response.[1][2]
Q4: I am not observing the expected effect with this compound. What are some common troubleshooting steps?
A4: A lack of effect can be due to several factors, many of which can be addressed by reviewing your controls and experimental setup.
-
Confirm Reagent Activity: Is your positive control working? For example, in an anti-inflammatory assay, does LPS treatment induce the expected cytokine production or NF-κB activation? If not, there may be an issue with your cell line, reagents, or assay protocol.
-
Check for Vehicle Interference: As noted in the literature, certain vehicles or delivery methods can mask the biological effects of PAHSAs.[1] Consider trying a different solvent for your stock solution or ensuring the final concentration is as low as possible.
-
Verify Target Expression: Does your cell line express the primary target, GPR120? Check the literature or perform qPCR or Western blotting to confirm its expression level. The effects of this compound are often attenuated in cells with low or no GPR120 expression.[3]
-
Optimize this compound Concentration: The effective concentration of this compound can vary between cell types and assays. Published in vitro studies often use a range from 10 µM to 100 µM.[2][10] Perform a dose-response experiment to determine the optimal concentration for your system.
-
Assess Reagent Quality: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation. Lipids can be prone to oxidation.
Data Summary for Control Selection
The following table summarizes typical concentrations and expected outcomes for key controls in common this compound in vitro assays.
| Control Type | Reagent | Typical Concentration | Cell System Example | Expected Outcome / Purpose |
| Vehicle Control | Ethanol or DMSO | < 0.1% v/v | Any | No significant effect on the measured endpoint; establishes baseline. |
| Negative Control | GPR120 siRNA | N/A | Macrophages, Adipocytes | Attenuation or loss of this compound-induced effects.[3] |
| Positive Control | Lipopolysaccharide (LPS) | 10 - 100 ng/mL | Macrophages | Induction of inflammatory markers (e.g., TNF-α, IL-6, NF-κB activation).[2] |
| Positive Control | Docosahexaenoic Acid (DHA) | 10 - 100 µM | GPR120-expressing cells | Mimics the effects of this compound via GPR120 activation.[8] |
| Test Article | This compound | 10 - 100 µM | Various | The expected biological effect (e.g., reduced inflammation, enhanced glucose uptake).[2][10] |
Visual Guides and Workflows
Logical Flow for Control Selection
Caption: A flowchart illustrating the decision-making process for selecting appropriate controls.
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound activates GPR120, which inhibits TAK1, thereby blocking LPS-induced NF-κB activation.
Experimental Workflow for an Anti-Inflammatory Assay
Caption: A diagram showing the necessary experimental groups for a typical in vitro anti-inflammatory assay.
Detailed Experimental Protocols
Protocol 1: Validating Controls in an LPS-Induced Inflammation Assay
This protocol details how to test the effect of this compound on LPS-induced inflammation in a macrophage cell line (e.g., RAW 264.7), incorporating all necessary controls.
1. Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
2. Preparation of Reagents:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% ethanol.
-
LPS Stock: Prepare a 1 mg/mL stock solution of LPS in sterile, endotoxin-free water.
-
Vehicle Control: 100% ethanol.
3. Experimental Treatment Groups (perform in triplicate):
-
Untreated Control: Add cell culture medium only.
-
Vehicle Control: Add medium containing the final concentration of ethanol (e.g., 0.1%) that will be present in the highest this compound dose.
-
This compound Only: Pre-treat cells with the desired concentration of this compound (e.g., 20 µM) for 1 hour.
-
LPS Only (Positive Control): Add medium only for the 1-hour pre-treatment period, then stimulate with LPS (e.g., 100 ng/mL).
-
LPS + this compound: Pre-treat cells with this compound (e.g., 20 µM) for 1 hour, then stimulate with LPS (e.g., 100 ng/mL).
4. Incubation:
-
After the 1-hour pre-treatment, add LPS to the appropriate wells.
-
Incubate for the desired time to assess the endpoint (e.g., 6 hours for cytokine mRNA expression, 24 hours for secreted protein).
5. Analysis:
-
Collect cell supernatants to measure secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Lyse cells to extract RNA for qPCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling pathways (e.g., phospho-NF-κB).
6. Expected Results:
-
Vehicle control should show no significant difference from the untreated control.
-
LPS only should show a robust increase in inflammatory markers.
-
LPS + this compound should show a significant reduction in inflammatory markers compared to LPS only.
Protocol 2: Confirming GPR120-Mediated Activity using siRNA
This protocol describes how to confirm that the anti-inflammatory effect of this compound is dependent on GPR120.
1. siRNA Transfection:
-
Seed cells (e.g., RAW 264.7) to be 50-60% confluent on the day of transfection.
-
Transfect one set of cells with a validated siRNA targeting GPR120 and another set with a non-targeting scramble siRNA (negative control) using a suitable lipid-based transfection reagent, according to the manufacturer's protocol.
2. Post-Transfection Incubation:
-
Incubate cells for 48-72 hours to allow for knockdown of the target protein.
3. Validation of Knockdown:
-
Harvest a subset of cells from both the GPR120 siRNA and scramble siRNA groups.
-
Confirm successful knockdown of GPR120 at the mRNA level (via qPCR) and/or protein level (via Western blot). A knockdown efficiency of >70% is desirable.
4. Re-seeding and Experiment:
-
Once knockdown is confirmed, re-seed the transfected cells for your experiment.
-
Perform the inflammation assay as described in Protocol 1 , but now include parallel groups for both scramble siRNA-treated cells and GPR120 siRNA-treated cells.
5. Analysis and Expected Results:
-
Scramble siRNA cells: These should behave like the wild-type cells in Protocol 1, with this compound effectively reducing LPS-induced inflammation.
-
GPR120 siRNA cells: The protective, anti-inflammatory effect of this compound should be significantly reduced or absent in these cells, demonstrating that its action is GPR120-dependent.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 9. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing variability in animal studies involving 9(R)-Pahsa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9(R)-Palmitoyl-alpha-hydroxy-stearic acid (9(R)-PAHSA) in animal studies. Our goal is to help you navigate potential sources of variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for administering this compound to rodents?
A1: The most commonly reported and reliable method for this compound administration in rodents is oral gavage . This ensures accurate dosing. For adult mice, a 22-24 gauge, 1.5-inch gavage needle with a rounded tip is generally appropriate. The volume administered should typically not exceed 10 mL/kg of body weight.[1][2][3]
Q2: How should I prepare a this compound solution for oral gavage?
A2: this compound has limited solubility in aqueous solutions. A common vehicle is a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% sterile water .[4] To aid dissolution, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[5] Prepare the solution fresh daily to ensure stability.
Q3: What is a typical effective dose of this compound in mice?
A3: Effective oral doses of 9-PAHSA in mice have been reported in the range of 15 mg/kg to 50 mg/kg daily.[4][6] However, the optimal dose can depend on the specific animal model, diet, and experimental endpoint. It is advisable to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q4: How stable is this compound and how should it be stored?
A4: Solid this compound is stable for at least two years when stored at -20°C. Stock solutions in organic solvents like DMSO or ethanol should be stored in small aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: High Variability in Animal Responses
High variability in metabolic outcomes is a common challenge in rodent studies. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Recommendation |
| Animal Factors | Strain: Different mouse strains exhibit varied metabolic responses. Ensure you are using a consistent strain throughout your study and consider the known metabolic characteristics of that strain. Sex: Sex is a significant biological variable. House males and females separately and include both sexes in your experimental design, analyzing the data separately. Age & Weight: Age and body weight can influence metabolic parameters. Ensure animals in all experimental groups are age and weight-matched.[2] |
| Environmental Factors | Housing Conditions: House animals under controlled conditions with a consistent light-dark cycle, temperature, and humidity. Single housing versus group housing can also impact stress and metabolism. Time of Day: Conduct experiments at the same time each day to minimize the effects of circadian rhythms on glucose metabolism. |
| Procedural Factors | Fasting: The duration of fasting prior to metabolic tests (e.g., GTT, ITT) is critical. A 4-6 hour fast is often recommended for mice to avoid the stress of prolonged fasting. Standardize the fasting period across all animals. Acclimation: Allow animals to acclimate to the experimental procedures and handling to reduce stress-induced variability. |
Issue 2: Lack of Expected Therapeutic Effect (e.g., no improvement in glucose tolerance)
If you are not observing the expected metabolic benefits of this compound, consider the following factors:
| Potential Cause | Troubleshooting Recommendation |
| Compound Formulation & Administration | Solubility: Incomplete dissolution of this compound can lead to inaccurate dosing. Ensure the compound is fully dissolved in the vehicle. Sonication and warming can be beneficial.[5] Vehicle Choice: The vehicle itself can have biological effects. For example, olive oil, which contains bioactive lipids, can mask the effects of this compound.[5] The recommended PEG400/Tween-80/water vehicle is considered more inert.[4] Gavage Technique: Improper oral gavage technique can lead to stress or incorrect delivery of the compound. Ensure personnel are properly trained. |
| Experimental Model & Diet | Diet: The composition of the diet (e.g., high-fat diet) can significantly influence the metabolic phenotype and the efficacy of this compound. The specific type and source of the high-fat diet should be consistent. Gut Microbiota: The gut microbiota can influence the metabolic effects of PAHSAs.[4] The microbiome composition can vary between animal facilities and may be a source of differing results. Stereoisomer: 9-PAHSA exists as R and S enantiomers. Some studies suggest that the S-isomer (S-9-PAHSA) may have more potent effects on glucose metabolism. Ensure you are using the correct and pure stereoisomer. |
| Contradictory Findings in Literature | Methodological Differences: Be aware that some published studies have reported a lack of glucoregulatory effects of 9-PAHSA. These discrepancies are often attributed to differences in experimental protocols, including the vehicle used, the animal model, and the diet.[5] Carefully review and compare your protocol with those of published studies showing positive effects. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of 9-PAHSA in animal models.
Table 1: In Vivo Studies of 9-PAHSA on Glucose Metabolism
| Animal Model | Diet | 9-PAHSA Dose | Administration Route | Duration | Key Findings | Reference |
| C57BL/6J Mice | Chow | 15 mg/kg (5- & 9-PAHSA mix) | Oral Gavage | 21 days | Improved insulin sensitivity. | [4] |
| db/db Mice | Standard | 50 mg/kg | Oral Gavage | 4 weeks | Reduced blood glucose at 2 weeks; effect diminished at 4 weeks. Ameliorated cardiovascular complications. | [6] |
| High-Fat Diet-induced Obese Mice | High-Fat | Not Specified | Oral Gavage | Acute | Improved glucose tolerance. | [5] |
| ob/ob Mice | Standard | Not Specified | Not Specified | 1 month | No effect on body weight, food intake, glycemia, or insulin secretion. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile water
-
Sterile conical tubes
-
Ultrasonic water bath
-
Heating block or water bath at 37°C
-
Oral gavage needles (22-24 gauge for mice)
-
1 mL syringes
-
-
Vehicle Preparation (50% PEG400, 0.5% Tween-80):
-
In a sterile conical tube, combine 5 mL of PEG400, 0.05 g of Tween-80, and 4.95 mL of sterile water for a final volume of 10 mL.
-
Vortex thoroughly until the Tween-80 is completely dissolved.
-
-
This compound Solution Preparation (Example for a 10 mg/mL solution):
-
Weigh the required amount of this compound powder (e.g., 100 mg for 10 mL of solution).
-
Add the powder to the prepared vehicle.
-
Warm the mixture to 37°C.
-
Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. The solution should be clear.
-
Prepare this solution fresh before each use.
-
-
Oral Gavage Administration:
-
Weigh each animal to calculate the precise dosing volume (e.g., for a 25g mouse receiving 50 mg/kg, the dose is 1.25 mg, which is 125 µL of a 10 mg/mL solution).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse effects.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 4-6 hours before the test, with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample (time 0) from the tail vein and measure the glucose concentration using a glucometer.
-
This compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: 30 minutes after compound administration, administer a 2 g/kg body weight glucose solution (typically 20% glucose in sterile saline) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure glucose levels.
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. 9-PAHSA Prevents Mitochondrial Dysfunction and Increases the Viability of Steatotic Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 9(R)-PAHSA and 9(S)-PAHSA for Researchers and Drug Development Professionals
An in-depth examination of the stereoisomers of 9-hydroxystearic acid-palmitic acid ester (PAHSA) reveals significant differences in their biological activities, with 9(S)-PAHSA demonstrating superior potency in metabolic regulation, while both isomers exhibit anti-inflammatory properties. This guide synthesizes the current experimental data to provide a clear comparison for researchers in the fields of metabolic disease and inflammation.
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory effects. The position of the ester linkage on the hydroxy fatty acid chain results in different regioisomers, and the stereochemistry at the hydroxylated carbon gives rise to R and S enantiomers. This guide focuses on the comparative bioactivity of the two most studied stereoisomers of 9-PAHSA: 9(R)-PAHSA and 9(S)-PAHSA.
Key Bioactivity Differences: A Quantitative Overview
Experimental evidence consistently indicates that while both this compound and 9(S)-PAHSA possess beneficial metabolic and anti-inflammatory properties, 9(S)-PAHSA is the more potent stereoisomer, particularly in the context of glucose homeostasis.[1] This difference is largely attributed to its higher affinity for the G protein-coupled receptor 40 (GPR40), a key receptor in pancreatic beta cells that regulates insulin secretion.[1]
| Biological Activity | 9(S)-PAHSA | This compound | Key Findings |
| Metabolic Effects | |||
| Glucose-Stimulated Insulin Secretion (GSIS) | More Potent | Less Potent | 9(S)-PAHSA shows a significant advantage over this compound in promoting GSIS.[1] |
| Insulin-Stimulated Glucose Uptake | More Potent | Less Potent | 9(S)-PAHSA is more effective at enhancing glucose uptake in adipocytes and muscle cells.[1] |
| GPR40 Receptor Activation | Higher Affinity | Lower Affinity | The superior metabolic effects of 9(S)-PAHSA are linked to its higher affinity for GPR40.[1] |
| Anti-inflammatory Effects | |||
| GPR120 Receptor Activation | Agonist | Agonist | Both isomers are known to activate GPR120, which mediates their anti-inflammatory effects.[2][3][4] |
| NF-κB Pathway Inhibition | Inhibits | Inhibits | Both isomers exert anti-inflammatory effects by inhibiting the LPS-induced NF-κB pathway.[2][3] |
| Cytokine Reduction | Effective | Effective | Both isomers have been shown to reduce the secretion of pro-inflammatory cytokines. |
| Other Signaling Pathways | |||
| PI3K/AKT Pathway | Activates | - | 9(S)-PAHSA has been shown to activate the PI3K/AKT signaling pathway, which is involved in cell survival and metabolism.[1] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and 9(S)-PAHSA can be attributed to their differential engagement with specific signaling pathways.
Metabolic Regulation via GPR40 and PI3K/AKT
The enhanced metabolic activity of 9(S)-PAHSA is primarily mediated through its potent activation of GPR40.[1] This receptor, upon activation in pancreatic beta cells, stimulates a cascade of events leading to increased insulin secretion. Furthermore, 9(S)-PAHSA has been shown to activate the PI3K/AKT pathway, a crucial signaling route for insulin-mediated glucose uptake and cell survival.[1]
Caption: Metabolic signaling pathways activated by 9(S)-PAHSA.
Anti-inflammatory Action through GPR120 and NF-κB Inhibition
Both this compound and 9(S)-PAHSA exert anti-inflammatory effects primarily through the activation of GPR120.[2][3][4] This receptor, when activated, initiates a signaling cascade that ultimately leads to the inhibition of the pro-inflammatory transcription factor NF-κB.[2][3] This inhibition prevents the production of various inflammatory cytokines.
Caption: Anti-inflammatory signaling pathway of 9(R/S)-PAHSA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to differentiate the bioactivities of this compound and 9(S)-PAHSA.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the amount of insulin secreted by pancreatic beta cells (e.g., INS-1 cells) in response to glucose stimulation, in the presence or absence of the PAHSA isomers.
-
Cell Culture: INS-1 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Pre-incubation: Cells are seeded in 24-well plates and grown to confluence. Before the assay, cells are washed with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubated for 1-2 hours.
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound or 9(S)-PAHSA. A low glucose control is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection and Analysis: The supernatant is collected, and the insulin concentration is measured using an ELISA kit. The results are normalized to the total protein content of the cells in each well.
Insulin-Stimulated Glucose Uptake Assay
This assay quantifies the uptake of glucose by insulin-sensitive cells, such as 3T3-L1 adipocytes, in response to insulin and the PAHSA isomers. A common method utilizes the fluorescent glucose analog 2-NBDG.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, IBMX, and insulin).
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours in a low-glucose medium.
-
Treatment: Cells are pre-treated with this compound or 9(S)-PAHSA for a specific duration (e.g., 2 hours).
-
Insulin Stimulation: Insulin is added to the wells to stimulate glucose uptake. A basal (no insulin) control is included.
-
2-NBDG Incubation: After insulin stimulation, 2-NBDG is added to the wells, and the cells are incubated for 30-60 minutes.
-
Measurement: The cells are washed to remove extracellular 2-NBDG, and the intracellular fluorescence is measured using a fluorescence plate reader.
Experimental Workflow
Caption: A generalized workflow for comparing the bioactivity of PAHSA isomers.
Conclusion
The available evidence strongly suggests that while both this compound and 9(S)-PAHSA are bioactive lipids with therapeutic potential, 9(S)-PAHSA exhibits superior metabolic effects due to its enhanced activation of the GPR40 receptor. Both isomers share a common mechanism for their anti-inflammatory actions through GPR120 and inhibition of the NF-κB pathway. For researchers and drug development professionals, these findings highlight the importance of stereochemistry in the biological activity of PAHSAs and suggest that 9(S)-PAHSA may be a more promising candidate for the development of therapies targeting type 2 diabetes and other metabolic disorders. Further research is warranted to fully elucidate the quantitative differences in their anti-inflammatory potency and to explore the full therapeutic potential of these fascinating endogenous lipids.
References
- 1. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy of 9(R)-PAHSA and Other GPR120 Agonists: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the endogenous lipid mediator 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA) with other prominent G protein-coupled receptor 120 (GPR120) agonists. The comparative analysis is supported by experimental data on receptor activation and downstream signaling pathways, with detailed methodologies for key experiments.
Overview of GPR120 Agonists
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by various agonists triggers signaling cascades that lead to anti-inflammatory effects and improved glucose metabolism. This guide focuses on comparing the naturally occurring this compound with other endogenous ligands like omega-3 fatty acids (DHA and EPA) and synthetic agonists such as TUG-891, GW9508, and Compound A.
Data Presentation: Comparative Efficacy of GPR120 Agonists
The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for various GPR120 agonists, providing a quantitative measure of their potency. Lower values indicate higher potency.
| Agonist | Agonist Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type |
| This compound | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50)[1] | Not Specified | Not Specified |
| TUG-891 | Synthetic | Selective GPR120 | ~43.7 nM[2] | hGPR120 transfected CHO cells | Calcium Flux Assay |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization |
| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |
| EPA (Eicosapentaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay |
| Compound A | Synthetic | Selective GPR120 | ~0.35 µM | Human and mouse GPR120 expressing cells | β-arrestin-2 Recruitment |
Signaling Pathways
GPR120 activation initiates two primary signaling cascades: a Gαq/11-mediated pathway that increases intracellular calcium and a β-arrestin-2-mediated pathway that exerts anti-inflammatory effects.
GPR120 Gαq/11 Signaling Pathway
Caption: GPR120 Gαq/11 signaling cascade.
GPR120 β-Arrestin-2 Anti-Inflammatory Pathway
Caption: GPR120-mediated inhibition of NF-κB signaling.
Experimental Protocols
Detailed methodologies for key assays used to evaluate GPR120 agonist efficacy are outlined below.
GPR120 Activation Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human GPR120 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution for 1 hour at 37°C.
-
Agonist Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of GPR120 agonists at various concentrations.
-
Data Acquisition and Analysis: Fluorescence intensity is monitored in real-time. The increase in fluorescence, indicative of intracellular calcium mobilization, is used to generate dose-response curves and calculate EC50 values.
GPR120 β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.
Workflow Diagram:
Caption: Workflow for a β-arrestin recruitment assay.
Protocol:
-
Cell Lines: A commercially available cell line, such as the PathHunter CHO-K1 GPR120 β-Arrestin cell line, is used. These cells are engineered to co-express GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Cells are seeded in a 384-well white-walled assay plate and incubated.
-
Agonist Treatment: GPR120 agonists are added to the wells at a range of concentrations.
-
Incubation: The plate is incubated for 90-180 minutes to allow for agonist-induced GPR120 activation and subsequent recruitment of β-arrestin-2.[1]
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added. The interaction between GPR120-PK and β-arrestin-EA brings the PK and EA tags into proximity, forming a functional β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader, and the data is used to generate dose-response curves and determine the EC50 values of the agonists.
NF-κB Inhibition Assay
This assay measures the ability of GPR120 agonists to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation.[3][4]
Workflow Diagram:
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 9(R)-PAHSA and Other FAHFA Family Members: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 9(R)-Palmitic Acid Hydroxy Stearic Acid (PAHSA) and other members of the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) family. This document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to facilitate an objective evaluation of these promising bioactive lipids.
Introduction to the FAHFA Family
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] Discovered in 2014, these lipids are formed by the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid.[1] The diversity within the FAHFA family is vast, with numerous isomers identified based on the constituent fatty and hydroxy fatty acids, as well as the position of the ester linkage.[2] Among these, the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) have garnered significant attention, with the 9-PAHSA and 5-PAHSA regioisomers being particularly well-studied for their therapeutic potential in metabolic and inflammatory diseases.[2][3]
This guide focuses on a comparative analysis of 9(R)-PAHSA, the predominant naturally occurring stereoisomer in some tissues, against other FAHFA family members, providing a data-driven overview of their biological activities.[4]
Comparative Biological Activity of FAHFA Family Members
The biological effects of FAHFAs are diverse and often isomer-specific. Key activities include the modulation of inflammatory responses and the regulation of glucose homeostasis. These effects are primarily mediated through interactions with G-protein coupled receptors, notably GPR120 and GPR40.[5][6]
Anti-Inflammatory Effects
Several FAHFA family members exhibit potent anti-inflammatory activities. 9-PAHSA, for instance, has been shown to reduce the secretion of pro-inflammatory cytokines and chemokines.[2][7] Comparative studies indicate that the anti-inflammatory potency can vary between different FAHFA isomers.
| FAHFA Member | Target | Assay | Potency (IC50/EC50) | Key Findings |
| 9-PAHSA | CCR6 | Antagonism Assay | 1.7 µM[8] | Exhibits antagonistic activity on chemokine receptors.[8] |
| CCR7 | Antagonism Assay | 3.2 µM[8] | ||
| CXCR4 | Antagonism Assay | 3.9 µM[8] | ||
| CXCR5 | Antagonism Assay | 19 µM[8] | ||
| LPS-induced CXCL10 | Cytokine Secretion Assay | >10 µM[8] | More potent than 5-PAHSA in reducing CXCL10 secretion.[8] | |
| LPS-induced IL-1β & IL-6 | Gene Expression Assay | ~2-10 µM | Similar potency to 10 µM dexamethasone.[8] | |
| 5-PAHSA | LPS-induced CXCL10 | Cytokine Secretion Assay | >100 µM[8] | Less potent than 9-PAHSA.[8] |
| 9-POHSA | LPS-induced IL-1β & IL-6 | Gene Expression Assay | ~2-10 µM | Similar potency to 10 µM dexamethasone.[8] |
| 9-OAHSA | LPS-induced IL-1β & IL-6 | Gene Expression Assay | ~2-10 µM | Similar potency to 10 µM dexamethasone.[8] |
| 13-DHAHLA | LPS-induced cytokines | Cytokine Secretion Assay | Not specified | Higher potency than 9-PAHSA in inhibiting pro-inflammatory cytokines.[9] |
Metabolic Effects
FAHFAs play a significant role in regulating glucose metabolism, primarily through the activation of GPR40 and GPR120, leading to enhanced insulin secretion and improved insulin sensitivity.[5] Stereochemistry plays a crucial role in these metabolic effects, with the S-enantiomer of 9-PAHSA demonstrating greater potency in certain assays.
| FAHFA Member | Target/Activity | Assay | Potency (EC50) | Key Findings |
| 9(S)-PAHSA | Glucose-Stimulated Insulin Secretion (GSIS) & Glucose Uptake | In vitro cellular assays | Not specified | More potent than this compound. |
| This compound | Glucose-Stimulated Insulin Secretion (GSIS) & Glucose Uptake | In vitro cellular assays | Not specified | Less potent than 9(S)-PAHSA. |
| 9-PAHSA | GPR120 Activation | Receptor Activation Assay | 19 µM[7] | Weak agonist activity observed.[7] |
| GPR40 Activation | Receptor Activation Assay | Activates GPR40 | Mediates augmentation of Glucose-Stimulated Insulin Secretion.[5] |
Signaling Pathways
The biological activities of 9-PAHSA and other FAHFAs are mediated through complex signaling pathways. Activation of GPR120 and GPR40 initiates downstream cascades that influence inflammation and metabolism.
References
- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry of Endogenous Palmitic Acid Ester of 9-Hydroxystearic Acid and Relevance of Absolute Configuration to Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endogenous 9(R)-PAHSA Levels Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of endogenous levels of 9(R)-Palmitic Acid Hydroxy Stearic Acid (9(R)-PAHSA), a bioactive lipid with recognized anti-inflammatory and insulin-sensitizing properties. This document summarizes quantitative data, details experimental methodologies for its measurement, and visualizes its key signaling pathways to support further research and therapeutic development.
Data Presentation: Cross-Species Comparison of this compound Levels
Endogenous levels of this compound have been quantified in various tissues across different species, with the most comprehensive data available for mice.[1] Data in humans is often in the context of metabolic diseases, and baseline levels in healthy individuals are not well-established across all tissues.[2] For rats, specific quantitative data for this compound is limited in the currently available literature.
Below is a summary of reported endogenous this compound levels in mice. It is important to note that these values can vary based on factors such as sex, diet, and analytical methodology.
| Species | Tissue/Fluid | This compound Level (pmol/g or pmol/mL) | Reference |
| Mouse (Female) | Perigonadal White Adipose Tissue (pgWAT) | ~1800 | [1] |
| Subcutaneous White Adipose Tissue (scWAT) | ~1500 | [1] | |
| Brown Adipose Tissue (BAT) | ~1200 | [1] | |
| Liver | ~200 | [1] | |
| Plasma | ~5 | [1] | |
| Mouse (Male) | Perigonadal White Adipose Tissue (pgWAT) | ~800 | [1] |
| Subcutaneous White Adipose Tissue (scWAT) | ~1000 | [1] | |
| Brown Adipose Tissue (BAT) | ~1000 | [1] | |
| Liver | ~150 | [1] | |
| Plasma | ~4 | [1] | |
| Human | Plasma | Below Limit of Detection in some healthy individuals | [3] |
| Adipose Tissue & Serum | Reduced levels in insulin-resistant individuals | [2][4] | |
| Rat | - | Data not readily available | - |
Experimental Protocols
The quantification of this compound in biological samples is primarily achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of this lipid isomer.
Key Experiment: Quantification of this compound in Tissues and Plasma
1. Sample Preparation and Lipid Extraction:
-
Tissues: A known weight of tissue (e.g., 50-150 mg) is homogenized in a mixture of phosphate-buffered saline (PBS), methanol, and chloroform.
-
Plasma/Serum: A specific volume of plasma or serum (e.g., 200 µL) is mixed with PBS, methanol, and chloroform.
-
An internal standard, such as ¹³C-labeled 9-PAHSA, is added to the extraction mixture to account for extraction losses and matrix effects.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous phases.
-
The lower organic phase, containing the lipids, is collected and dried under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for Cleanup:
-
The dried lipid extract is reconstituted in a non-polar solvent and loaded onto a silica-based SPE cartridge.
-
The cartridge is washed with a non-polar solvent (e.g., hexane) to remove neutral lipids.
-
The FAHFA fraction, including this compound, is then eluted with a more polar solvent (e.g., ethyl acetate).
-
The eluate is dried down before LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: The sample is reconstituted in a suitable solvent (e.g., methanol) and injected into a reverse-phase C18 column. A gradient elution with solvents such as water, acetonitrile, and methanol with additives like formic acid is used to separate this compound from other isomers and lipids.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways, primarily initiating its action by binding to the G-protein coupled receptor 120 (GPR120). This interaction triggers downstream cascades that influence inflammation and cellular metabolism.
Caption: Signaling pathways of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Endogenous 9(R)-PAHSA: A Comparative Guide for Researchers
An objective comparison of the metabolic and anti-inflammatory effects of exogenously administered versus endogenously produced 9(R)-hydroxypalmitoyl-stearic acid (9(R)-PAHSA), supported by experimental data.
This guide provides a comprehensive comparison of the biological effects of synthetic this compound, used in experimental settings, and the physiological roles attributed to its endogenous counterpart. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this novel class of lipids.
Introduction to this compound
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2][3][4] Among the various isomers, 9-PAHSA is of particular interest as it is the most abundant form found in the serum and adipose tissues of glucose-tolerant mice and is also present in humans.[5] Levels of endogenous 9-PAHSA have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting a crucial role in metabolic homeostasis.[5][6] Due to the low endogenous concentrations, research into the therapeutic effects of 9-PAHSA relies on the use of a synthetically produced version of the molecule. This guide will compare the observed effects of administering synthetic 9-PAHSA with the known physiological roles and correlations of endogenous 9-PAHSA.
Data Presentation: Quantitative Effects
The following tables summarize the key quantitative data from studies investigating the effects of 9-PAHSA.
| Parameter | Model System | Treatment | Key Findings | Reference |
| Metabolic Effects | ||||
| Glucose Tolerance | db/db mice | 50 mg/kg 9-PAHSA gavage for 2 weeks | Significantly reduced blood glucose levels.[6] | [6] |
| High-fat diet-fed mice | Acute oral administration of 9-PAHSA | Improved glucose tolerance and enhanced insulin sensitivity.[7] | [7] | |
| Human subcutaneous adipocytes | 20 µM 9-PAHSA for 48 hours | No significant effect on insulin-stimulated glucose uptake.[1] | [1] | |
| Steatotic HepG2 cells | 20 µM 9-PAHSA | 50% increase in cell viability compared to controls.[8] | [8] | |
| Anti-inflammatory Effects | ||||
| CXCL10 Secretion | LPS-stimulated human immune cells | 10 µM and 100 µM 9-PAHSA | 2-fold and 3.7-fold reduction in LPS-induced CXCL10 secretion, respectively.[1] | [1] |
| Pro-inflammatory Cytokines | High-fat diet-fed mice | Consecutive gavage of 9-PAHSA | Significant reduction in TNFα and IL-1β in adipose tissue macrophages.[2][7] | [2][7] |
| Dendritic Cell Maturation | LPS-stimulated bone-marrow-derived dendritic cells | 9-PAHSA treatment | Dose-dependent inhibition of CD80, CD86, CD40, and MHCII expression.[2][7] | [2][7] |
Signaling Pathways
The biological effects of 9-PAHSA are mediated through various signaling pathways. Exogenous administration of 9-PAHSA has been shown to activate G-protein-coupled receptor 120 (GPR120), which in turn can inhibit the pro-inflammatory lipopolysaccharide (LPS)/NF-κB pathway.[9][10] This mechanism is believed to contribute to its anti-inflammatory effects and its ability to promote the browning of white adipose tissue.[9][10]
Furthermore, in the context of diabetic cardiomyopathy, 9-PAHSA treatment has been observed to down-regulate the Akt/mTOR pathway and activate the PI3KIII/BECN1 complex, leading to the promotion of autophagic flux.[6]
GPR120-Mediated Anti-inflammatory Pathway
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of LC-MS/MS Methods for 9(R)-PAHSA Quantification
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), a bioactive lipid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of LC-MS/MS performance against other available techniques, supported by experimental data and detailed protocols.
Data Presentation: Performance of LC-MS/MS Methods
LC-MS/MS has emerged as the gold standard for the quantification of this compound due to its high sensitivity, specificity, and accuracy. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma.
| Validation Parameter | Typical Performance | Description |
| **Linearity (R²) ** | >0.99 | The method demonstrates a strong linear relationship between the concentration of this compound and the instrument response over a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. |
| Accuracy | 85-115% of nominal concentration | The closeness of the measured concentration to the true concentration, typically assessed using quality control samples at different concentrations. |
| Precision (CV%) | <15% | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery | 80-120% | The efficiency of the extraction process in recovering this compound from the biological matrix. |
| Specificity/Selectivity | No significant interference | The ability of the method to differentiate and quantify this compound in the presence of other endogenous components in the sample. |
Comparison of Quantification Methods
While LC-MS/MS is the preferred method, other techniques can be used for the quantification of lipids. The table below compares LC-MS/MS with Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | LC-MS/MS | ELISA | GC-MS |
| Specificity | Very High | Moderate to High | High |
| Sensitivity | Very High | High | High |
| Accuracy | Very High | Moderate | High |
| Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | High | Low to Moderate | High |
| Development Time | Long | Long | Moderate to Long |
| Multiplexing | Yes | Limited | Yes |
| Direct Detection | Yes | No (indirect) | Yes |
LC-MS/MS offers superior specificity and accuracy compared to ELISA, which can be prone to cross-reactivity and matrix effects. While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, it often requires derivatization for non-volatile lipids like PAHSAs, which can add complexity to the sample preparation.
Experimental Protocols
A robust and validated experimental protocol is crucial for the accurate quantification of this compound. The following is a detailed methodology for a typical LC-MS/MS workflow.
Sample Preparation
-
Lipid Extraction:
-
To a 100 µL plasma sample, add an internal standard (e.g., ¹³C₁₆-9-PAHSA).
-
Perform a liquid-liquid extraction using a mixture of chloroform and methanol to separate lipids from other plasma components.
-
-
Solid-Phase Extraction (SPE):
-
The lipid extract is further purified using a solid-phase extraction (SPE) column to enrich for PAHSAs and remove interfering lipids.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
An aliquot of the purified extract is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation of this compound from its isomers is achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
This compound is detected using Multiple Reaction Monitoring (MRM) in negative ionization mode.
-
The characteristic precursor-to-product ion transitions for 9-PAHSA are m/z 537 → 255, m/z 537 → 281, and m/z 537 → 299.
-
Mandatory Visualization
Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways, primarily by acting as a ligand for the G protein-coupled receptor 120 (GPR120). This interaction triggers downstream signaling cascades that influence glucose metabolism and inflammation.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of this compound from biological samples.
Navigating the Contested Landscape of 9(R)-PAHSA's Metabolic Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo metabolic effects of 9(R)-palmitic acid hydroxy stearic acid (9(R)-PAHSA), addressing the current debate on its reproducibility. We delve into the supporting experimental data, compare its performance with alternatives, and detail the methodologies underlying the conflicting findings.
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), including this compound, as endogenous lipids with potential anti-diabetic and anti-inflammatory properties has generated significant interest in the scientific community.[1] However, the initial promising results on the beneficial metabolic effects of this compound have been met with challenges in reproducibility, leading to a crucial debate on its therapeutic potential. This guide aims to dissect the available evidence, offering a clear comparison of the reported effects of this compound and its alternatives, and highlighting the methodological nuances that may contribute to the divergent outcomes.
The Controversy: A Tale of Two Outcomes
Initial studies reported that acute oral administration of 9-PAHSA in diet-induced obese (DIO) mice led to improved glucose tolerance and lowered ambient glycemia.[1][2] These findings suggested a promising role for 9-PAHSA in managing metabolic disorders. Subsequent research also indicated that chronic treatment with 9-PAHSA could enhance insulin sensitivity.[3]
In stark contrast, other research groups have been unable to replicate these beneficial effects. Studies by Pflimlin et al. (2018) and a follow-up study in 2023 found that neither acute nor subchronic treatment with 9-PAHSA, in racemic form or as individual enantiomers, significantly improved the metabolic status of DIO mice.[4][5][6] These studies reported no significant effect on glucose tolerance or insulin sensitivity.[5]
The reasons for these discrepancies are likely multifactorial, with methodological differences being a key suspected contributor.[7] These differences include the choice of vehicle for PAHSA administration (e.g., olive oil versus a PEG400/Tween-80 mixture), the dose of glucose used in oral glucose tolerance tests (OGTTs), and the specific diet composition of the animal models.[7]
Quantitative Data Comparison
To provide a clear overview of the conflicting data, the following tables summarize the quantitative results from key studies on this compound and its comparators.
Table 1: In Vivo Effects of this compound on Glucose Tolerance in Diet-Induced Obese (DIO) Mice
| Treatment Group | Glucose Tolerance (AUC) | % Improvement vs. Vehicle | Reference |
| Study Reporting Positive Effects | |||
| Vehicle | ~45000 mg/dLmin | - | Yore et al. (2014)[2] |
| 9-PAHSA (oral gavage) | ~38000 mg/dLmin | ~15.6% | Yore et al. (2014)[2] |
| Study Reporting No Effects | |||
| Vehicle (Olive Oil) | Not explicitly stated, no significant difference reported | 0% | Pflimlin et al. (2018), Breuer et al. (2023)[4][5] |
| 9-PAHSA (45 mg/kg, oral gavage in olive oil) | No significant difference from vehicle | 0% | Breuer et al. (2023)[5] |
| Vehicle (PEG/Tween) | No significant difference reported | 0% | Breuer et al. (2023)[5] |
| 9-PAHSA (45 mg/kg, oral gavage in PEG/Tween) | No significant difference from vehicle | 0% | Breuer et al. (2023)[5] |
Note: AUC values from Yore et al. (2014) are estimated from graphical data.
Table 2: Comparison of this compound with Other GPR120 Agonists on Glucose Tolerance in Mice
| Treatment Group | Glucose Tolerance (AUC) | % Improvement vs. Vehicle | Reference |
| Omega-3 Fatty Acids | |||
| Vehicle | Not explicitly stated, but ω-3 FA treatment showed improvement | - | Oh et al. (2010)[8][9] |
| Omega-3 Fatty Acid Supplementation | Significantly improved | Not quantified in AUC | Oh et al. (2010)[8][9] |
| Synthetic GPR120 Agonist (Compound 14d) | |||
| Vehicle | ~30000 mg/dLmin | - | Li et al. (2022)[10] |
| Compound 14d (20 mg/kg, oral) | ~20000 mg/dLmin | ~33.3% | Li et al. (2022)[10] |
| Synthetic GPR120 Agonist (AZ13581837) | |||
| Vehicle | ~1000 mmol/Lmin | - | Wågberg et al. (2017)[11] |
| AZ13581837 (18 mg/kg, oral) | ~700 mmol/Lmin | ~30% | Wågberg et al. (2017)[11] |
Note: AUC values are estimated from graphical data.
Experimental Protocols
The reproducibility of in vivo metabolic studies is highly dependent on the experimental design. Below are detailed methodologies from key studies to highlight the variations.
Oral Glucose Tolerance Test (OGTT) Protocol (Yore et al., 2014 - Reporting Positive Effects)
-
Animal Model: Male C57BL/6J mice on a high-fat diet (HFD) for 42-52 weeks.
-
Fasting: Mice were fasted for 4.5 hours before the experiment.
-
Treatment Administration: Mice were administered 9-PAHSA via oral gavage. The vehicle used was a mixture of PEG400 and Tween-80.
-
Glucose Challenge: 30 minutes after treatment, an oral glucose bolus of 1 g/kg body weight was administered.
-
Blood Glucose Measurement: Blood glucose levels were measured from the tail vein at -30 (before treatment), 0 (before glucose), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Oral Glucose Tolerance Test (OGTT) Protocol (Breuer et al., 2023 - Reporting No Effects)
-
Animal Model: Male diet-induced obese (DIO) C57BL/6J mice.
-
Fasting: Mice were fasted overnight.
-
Treatment Administration: 9-PAHSA (45 mg/kg) was administered by oral gavage. Two different vehicles were tested in separate experiments: olive oil and a mixture of 50% PEG400, 0.5% Tween-80, and 49.5% water.
-
Glucose Challenge: An oral glucose bolus of 2 g/kg body weight was administered.
-
Blood Glucose Measurement: Blood glucose levels were measured at various time points after the glucose challenge.
-
Data Analysis: Glucose excursion curves were compared between treated and vehicle control groups.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action for 9-PAHSA involves the activation of G-protein coupled receptors, primarily GPR120 and GPR40. The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound via GPR120 activation.
Caption: Typical experimental workflow for an in vivo study of this compound.
Conclusion: A Path Forward
The conflicting findings on the in vivo metabolic effects of this compound underscore the critical importance of methodological consistency in preclinical research. While the initial discovery of PAHSAs as bioactive lipids holds promise, the lack of robust reproducibility warrants a cautious approach. The data presented here suggest that other GPR120 agonists, such as certain omega-3 fatty acids and synthetic compounds, may offer more consistent beneficial metabolic effects.
For researchers and drug development professionals, the story of this compound serves as a crucial case study. It highlights the need for rigorous, standardized protocols and the thorough investigation of potential confounding variables, such as the formulation of the vehicle. Future studies aiming to resolve the controversy surrounding this compound should ideally involve multi-laboratory collaborations with harmonized protocols. Until then, the exploration of alternative GPR120 agonists may represent a more reliable path toward developing novel therapeutics for metabolic diseases.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Repeated Treatment with 5-PAHSA or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9(R)-Hydroxyoctadecadienoic Acid (9(R)-HODE) Concentrations and Signaling Across Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9(R)-hydroxyoctadecadienoic acid (9(R)-HODE), a bioactive lipid metabolite of linoleic acid implicated in a variety of physiological and pathological processes. Understanding the differential distribution and signaling of 9(R)-HODE across various tissues is crucial for elucidating its role in health and disease, and for the development of targeted therapeutic strategies.
Experimental Workflow for Comparative Lipidomics
The following diagram outlines a typical workflow for the comparative lipidomics analysis of 9(R)-HODE and other lipid species in different tissues.
Comparative Concentrations of 9-HODE in Tissues
Direct comparative data for 9(R)-HODE across a wide range of healthy tissues is limited in the current literature. Many studies report total 9-HODE (both R and S isomers) or a combination of 9-HODE and 13-HODE, often in the context of disease. The following table summarizes available data to provide an estimate of 9-HODE concentrations in various tissues. It is important to note that these values are not from a single, directly comparative study and may be influenced by the specific experimental conditions and the health status of the subjects.
| Tissue/Sample | Species | Condition | 9-HODE Concentration | Citation |
| Liver | Mouse | High-fat diet | ~4.0 - 5.5 µM (free) | [1] |
| Plasma | Rat | Normal | 57.8 ± 18.7 nmol/L | [2] |
| Plasma | Human | Nonalcoholic Steatohepatitis (NASH) | Significantly elevated vs. healthy | [3] |
| Endothelial Cells | Human | In vitro | Produced from linoleic acid | [4] |
Note: The presented data highlights the need for further research to establish definitive baseline concentrations of 9(R)-HODE in various healthy tissues to better understand its physiological roles.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of lipidomics studies. Below are outlines of key experimental protocols.
Lipid Extraction from Tissues (Modified Folch Method)
This protocol is suitable for the extraction of total lipids from tissue samples.
Materials:
-
Tissue sample (10-50 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh the frozen tissue sample and place it in a glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass tube and vortex for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a general framework for the separation and detection of 9(R)-HODE.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute lipids of increasing hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40-50°C
MS/MS Parameters (Example for 9-HODE):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 295.2
-
Product Ions (m/z): Specific fragment ions for 9-HODE are monitored (e.g., 113.1, 171.1). Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
Collision Energy: Optimized for the specific instrument and analyte.
Signaling Pathways of 9(R)-HODE
9(R)-HODE exerts its biological effects through interaction with specific receptors, primarily Peroxisome Proliferator-Activated Receptors (PPARs) and the G protein-coupled receptor GPR132.
9(R)-HODE and PPARγ Signaling Pathway
9-HODE isomers are known to be ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis, inflammation, and glucose metabolism.[1][5]
9(R)-HODE and GPR132 Signaling Pathway
9-HODE is a potent ligand for GPR132 (also known as G2A), a receptor implicated in inflammation and immune cell function.[6]
References
- 1. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 9(R)-Pahsa's potency against established anti-inflammatory drugs
An Objective Guide for Researchers in Drug Development
This guide provides a comparative overview of the anti-inflammatory properties of 9(R)-hydroxy-10-palmitoyloxystearic acid, or 9(R)-PAHSA, benchmarked against established anti-inflammatory agents. This compound belongs to a class of endogenous bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which have garnered significant interest for their potential therapeutic effects in metabolic and inflammatory diseases.[1][2]
The primary mechanism of action for 9-PAHSA's anti-inflammatory effects involves its role as a ligand for G protein-coupled receptor 120 (GPR120).[3][4] Activation of GPR120 initiates a signaling cascade that can suppress inflammatory pathways, notably by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response.[3] This guide synthesizes available data to facilitate an evidence-based assessment of this compound's potential in an anti-inflammatory context.
Quantitative Comparison of Anti-Inflammatory Activity
Direct, head-to-head comparative studies detailing the potency of this compound against mainstream anti-inflammatory drugs are limited. However, by collating data from various in-vitro studies, a comparative picture can be formed. The following table summarizes the inhibitory effects of 9-PAHSA and common nonsteroidal anti-inflammatory drugs (NSAIDs) on key inflammatory markers.
| Compound | Model System | Inflammatory Stimulus | Measured Endpoint | Potency/Efficacy |
| 9-PAHSA | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 mRNA Expression | Significant suppression at 10 µM |
| 9-PAHSA | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β mRNA Expression | Significant suppression at 10 µM |
| 9-PAHSA | Human Cellular Immunity Model | Lipopolysaccharide (LPS) | CXCL10 Secretion | 3.7-fold reduction at 100 µM |
| Ibuprofen | Human Whole Blood Assay | Not Applicable | COX-1 Inhibition | IC50: ~10 µM |
| Ibuprofen | Human Whole Blood Assay | Not Applicable | COX-2 Inhibition | IC50: ~10 µM |
| Celecoxib | Human Whole Blood Assay | Not Applicable | COX-1 Inhibition | IC50: >100 µM |
| Celecoxib | Human Whole Blood Assay | Not Applicable | COX-2 Inhibition | IC50: ~0.8 µM |
| Dexamethasone | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | Positive control at 25 µM, significant reduction |
Note: The data presented is compiled from multiple sources and may not represent direct comparative experiments. IC50 values for NSAIDs can vary based on the specific assay conditions.
Signaling Pathways: A Visual Comparison
To understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for 9-PAHSA and conventional NSAIDs.
Caption: this compound's anti-inflammatory signaling via GPR120.
Caption: Mechanism of action for NSAIDs and COX-2 inhibitors.
Experimental Protocols
The methodologies outlined below are representative of the in-vitro assays used to evaluate the anti-inflammatory effects of 9-PAHSA.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of 9-PAHSA (e.g., 2 µM, 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 1 hour) before inflammatory stimulation.[5]
2. Inflammatory Challenge
-
Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the cell culture medium at a final concentration (e.g., 100 ng/mL) to induce an inflammatory response.[5]
-
Incubation: Cells are incubated with the inflammatory stimulus for a designated time, typically ranging from 4 to 24 hours, depending on the endpoint being measured.[5]
3. Measurement of Inflammatory Markers (RT-qPCR)
-
Objective: To quantify the gene expression of pro-inflammatory cytokines such as IL-6 and IL-1β.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from the cultured cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
-
Experimental Workflow for In-Vitro Anti-Inflammatory Assay
Caption: A typical workflow for assessing anti-inflammatory activity.
Summary and Future Directions
For drug development professionals, this compound represents a promising lead compound with a novel mechanism of action for treating inflammatory conditions. Further research, including head-to-head in-vivo studies against established drugs like celecoxib or ibuprofen, is necessary to fully elucidate its therapeutic potential and relative potency. The development of more potent synthetic analogues of 9-PAHSA may also offer enhanced anti-inflammatory activity.[6]
References
- 1. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 9(R)-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of 9(R)-Palmitic acid-9-hydroxy-stearic acid (9(R)-PAHSA). The following procedures are based on a conservative approach to safety in the absence of a specific Safety Data Sheet (SDS) for the pure compound, drawing from available data on similar compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the compound and any organic solvents used for dissolution. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes of solutions containing this compound. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any aerosols or dust of the solid compound, or vapors from solvent solutions. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from accidental spills. |
Safe Handling and Storage Procedures
Adherence to proper laboratory practices is critical when working with this compound to minimize exposure and maintain compound integrity.
Operational Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood or a well-ventilated area.
-
Handling Solid Compound:
-
If working with the solid form, handle with care to avoid generating dust.
-
Use appropriate tools (e.g., spatula, micro-spatula) for transferring the powder.
-
-
Preparing Solutions:
-
This compound is often supplied as a solid or in a solvent.
-
If preparing a solution, slowly add the solvent to the solid to avoid splashing.
-
Commonly used solvents include methyl acetate, ethanol, and dimethyl sulfoxide (DMSO). Be aware of the specific hazards associated with the chosen solvent.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is typically -20°C or -80°C to ensure stability. Always refer to the supplier's instructions.
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and clean the spill site thoroughly.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Disposal Protocol:
-
Waste Collection:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) in a designated, sealed hazardous waste container.
-
Collect unused solutions of this compound in a separate, clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not dispose of this compound or its solutions down the drain or in regular trash.
-
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
